Etoperidone
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN5O/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17/h5,7-8,15H,3-4,6,9-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBNNCFOBMGTQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57775-22-1 (mono-hydrochloride) | |
| Record name | Etoperidone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052942311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023034 | |
| Record name | Etoperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
499ºC at 760mmHg | |
| Record name | Etoperidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09194 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
52942-31-1 | |
| Record name | Etoperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52942-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etoperidone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052942311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etoperidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09194 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etoperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETOPERIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAI6MVO39Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
197-198 ºC | |
| Record name | Etoperidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09194 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Etoperidone's Mechanism of Action on Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoperidone is a phenylpiperazine derivative that has been investigated for its antidepressant properties. Its mechanism of action is complex, involving interactions with multiple neurotransmitter systems, with a significant impact on serotonergic pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action at serotonin (5-HT) receptors, focusing on its binding affinity, functional activity, and the downstream signaling cascades it modulates. The pharmacological activity of its major active metabolite, meta-chlorophenylpiperazine (mCPP), is also considered, given its significant contribution to the overall effect of this compound.
Data Presentation: Quantitative Analysis of this compound's Interaction with Serotonin Receptors
The following tables summarize the quantitative data available for this compound and its active metabolite, mCPP, at key serotonin receptors and the serotonin transporter (SERT).
Table 1: this compound Binding Affinity (Ki) at Serotonin Receptors and Transporter
| Target | Kᵢ (nM) | Species | Radioligand | Tissue/System | Reference |
| 5-HT₁ₐ Receptor | 20.2 | Rat | [³H]8-OH-DPAT | Cerebral Cortical Synaptosomes | |
| 5-HT₂ₐ Receptor | 36 | Not Specified | Not Specified | Not Specified | |
| Serotonin Transporter (SERT) | 890 | Human | Not Specified | Not Specified |
Table 2: this compound In Vivo Functional Activity
| Assay | Endpoint | Value (mg/kg) | Species | Comments | Reference |
| 8-OH-DPAT-induced Reciprocal Forepaw Treading | ID₅₀ | 17.4 (IP) | Rat | Indicates 5-HT₁ₐ antagonistic activity. | |
| 5-HTP-induced Head Twitch Response | ED₅₀ | 2.89 (IP) | Mouse | Suggests 5-HT₂ₐ antagonistic activity. | |
| 5-HTP-induced Head Twitch Response | ED₅₀ | 2.29 (IP) | Rat | Suggests 5-HT₂ₐ antagonistic activity. |
Table 3: meta-Chlorophenylpiperazine (mCPP) Binding Affinity and Functional Activity
| Target | Kᵢ (nM) | Functional Activity | IC₅₀/EC₅₀ (nM) | Species | Reference |
| 5-HT₁ₐ Receptor | 18.9 | Antagonist/Weak Partial Agonist | ID₅₀ = 13.4 mg/kg (In vivo) | Rat | |
| 5-HT₂ₐ Receptor | Not Specified | Antagonist | Not Specified | Not Specified | |
| 5-HT₂C Receptor | Not Specified | Agonist | Not Specified | Not Specified | |
| Serotonin Transporter (SERT) | Not Specified | Appreciable Affinity | IC₅₀ = 230 | Human |
Core Mechanism of Action at Serotonin Receptors
This compound exhibits a multifaceted interaction with the serotonin system, acting as both a receptor antagonist and a weak reuptake inhibitor. Its pharmacological profile is significantly influenced by its active metabolite, mCPP.
5-HT₁ₐ Receptor: Antagonism/Weak Partial Agonism
This compound demonstrates a notable affinity for the 5-HT₁ₐ receptor, with a Kᵢ value of 20.2 nM in rat cerebral cortical synaptosomes. In vivo functional assays support a predominant antagonistic role. Specifically, this compound inhibits 8-OH-DPAT-induced reciprocal forepaw treading in rats with an ID₅₀ of 17.4 mg/kg, a model indicative of 5-HT₁ₐ receptor blockade. However, at high doses, marginal agonistic effects have been observed, suggesting a weak partial agonist profile cannot be entirely ruled out.
The 5-HT₁ₐ receptor is a Gᵢ/Gₒ-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. By acting as an antagonist, this compound would block the effects of endogenous serotonin at this receptor, preventing the downstream signaling cascade.
5-HT₂ₐ Receptor: Antagonism
This compound is a potent antagonist of the 5-HT₂ₐ receptor, with a reported Kᵢ value of 36 nM. This antagonism is further supported by in vivo studies where this compound effectively inhibits the 5-HTP-induced head-twitch response in both mice and rats, with ED₅₀ values of 2.89 mg/kg and 2.29 mg/kg, respectively. The head-twitch response is a classic behavioral model for 5-HT₂ₐ receptor activation.
The 5-HT₂ₐ receptor is a Gᵩ/G₁₁-coupled receptor. Its activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound's antagonism at this receptor would inhibit these signaling pathways.
Serotonin Transporter (SERT): Weak Inhibition
This compound also interacts with the serotonin transporter (SERT), albeit with lower affinity (Kᵢ = 890 nM) compared to its receptor binding. This suggests that this compound has a weak serotonin reuptake inhibitory effect, which may contribute to its overall antidepressant profile by increasing synaptic serotonin levels.
The Role of the Active Metabolite: m-Chlorophenylpiperazine (mCPP)
This compound is extensively metabolized to m-chlorophenylpiperazine (mCPP), a compound with its own distinct and potent serotonergic activity. mCPP has a complex pharmacological profile, acting as an agonist at 5-HT₂C receptors and an antagonist at 5-HT₂ₐ receptors. It also exhibits affinity for the 5-HT₁ₐ receptor, where it acts as an antagonist or weak partial agonist, and has an appreciable affinity for SERT (IC₅₀ = 230 nM). The combined actions of this compound and mCPP result in a complex modulation of the serotonin system.
Signaling Pathways
The interaction of this compound with 5-HT₁ₐ and 5-HT₂ₐ receptors initiates distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and how this compound modulates them.
Pharmacological Profile of Etoperidone and Its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoperidone, an atypical antidepressant, and its principal active metabolite, meta-chlorophenylpiperazine (mCPP), exhibit a complex pharmacological profile characterized by interactions with multiple neurotransmitter systems. This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its metabolites, with a focus on their receptor binding affinities, enzyme inhibition profiles, and associated signaling pathways. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental methodologies for key assays are provided to facilitate further research and drug development efforts.
Introduction
This compound is a second-generation antidepressant belonging to the serotonin antagonist and reuptake inhibitor (SARI) class.[1] Its therapeutic effects are believed to be mediated through a dual action on the serotonergic system, involving both receptor blockade and inhibition of serotonin reuptake.[2] However, the clinical use of this compound has been limited due to a narrow therapeutic window and a significant side-effect profile. A substantial portion of its pharmacological activity is attributed to its primary active metabolite, m-chlorophenylpiperazine (mCPP), which itself displays a broad spectrum of activity at various serotonin receptors.[2] This guide delves into the detailed pharmacological characteristics of this compound and its metabolites to provide a foundational resource for researchers and drug development professionals.
Receptor Binding Profile
The affinity of this compound and its primary metabolite, mCPP, for various neurotransmitter receptors and transporters has been characterized using radioligand binding assays. The following tables summarize the available quantitative data (Ki and IC50 values).
Table 1: Receptor and Transporter Binding Affinities (Ki) of this compound
| Target | Ki (nM) | Species | Reference |
| 5-HT1A Receptor | 20.2 | Rat | [3] |
| 5-HT2A Receptor | 36 | Human | [4] |
| α1-Adrenergic Receptor | 38 | Human | [4] |
| α2-Adrenergic Receptor | 570 | Human | [4] |
| Dopamine D2 Receptor | 2,300 | Human | [4] |
| Histamine H1 Receptor | 3,100 | Human | [4] |
| Muscarinic Acetylcholine Receptors | >35,000 | Human | [4] |
| Serotonin Transporter (SERT) | 890 | Human | [4] |
| Norepinephrine Transporter (NET) | 20,000 | Human | [4] |
| Dopamine Transporter (DAT) | 52,000 | Human | [4] |
Table 2: Receptor and Transporter Binding Affinities (IC50/Ki) of m-Chlorophenylpiperazine (mCPP)
| Target | IC50/Ki (nM) | Species | Reference |
| 5-HT1A Receptor | 18.9 (Ki) | Rat | [3] |
| 5-HT1D Receptor | 360 (IC50) | Human | [5] |
| 5-HT2A Receptor | 1300 (IC50) | Human | [5] |
| 5-HT2C Receptor | - | - | [6] |
| α1-Adrenergic Receptor | 2500 (IC50) | Human | [5] |
| α2-Adrenergic Receptor | 570 (IC50) | Human | [5] |
| β-Adrenergic Receptors | >10,000 (IC50) | Human | [5] |
| Dopamine D1 Receptor | 24,000 (IC50) | Human | [5] |
| Dopamine D2 Receptor | 11,000 (IC50) | Human | [5] |
| Serotonin Transporter (SERT) | 230 (IC50) | Human | [7] |
Note: Data for other metabolites of this compound, such as OH-ethyl-etoperidone (M1) and OH-phenyl-etoperidone (M2), are not currently available in the public domain.
Metabolism and Enzyme Inhibition
This compound undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.
Metabolic Pathways
In vitro studies with human hepatic S9 fractions have identified three primary metabolic pathways for this compound[8][9]:
-
Alkyl Hydroxylation: Formation of OH-ethyl-etoperidone (M1).
-
Phenyl Hydroxylation: Formation of OH-phenyl-etoperidone (M2).
-
N-dealkylation: Cleavage of the propyl side chain to yield m-chlorophenylpiperazine (mCPP, M8) and a triazole propyl aldehyde (M6).
These primary metabolites can undergo further metabolism.[8] CYP3A4 has been identified as the predominant enzyme responsible for the metabolism of this compound to its major metabolites, including mCPP.[8][10] The metabolism of this compound is significantly inhibited by the potent CYP3A4 inhibitor, ketoconazole.[8]
The primary active metabolite, mCPP, is further metabolized, with CYP2D6 playing a significant role.[11]
Enzyme Inhibition Profile
While the involvement of CYP enzymes in the metabolism of this compound and mCPP is established, comprehensive quantitative data on their inhibitory potential (IC50 or Ki values) is limited.
Table 3: Cytochrome P450 Inhibition
| Compound | Enzyme | Inhibition Data | Reference |
| This compound | CYP3A4 | Inhibition by ketoconazole observed | [8] |
| mCPP | CYP2D6 | - | - |
Signaling Pathways
The pharmacological effects of this compound and mCPP are initiated by their interaction with specific receptors, leading to the activation of intracellular signaling cascades.
Serotonin 5-HT2A Receptor Signaling
This compound is an antagonist at the 5-HT2A receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[12] Antagonism of this receptor by this compound would block the downstream signaling cascade initiated by serotonin.
Serotonin 5-HT2C Receptor Signaling
The active metabolite, mCPP, is an agonist at the 5-HT2C receptor.[6] This receptor is also coupled to the Gq/11 signaling pathway.[13] Agonism by mCPP would therefore activate this cascade.
α1-Adrenergic Receptor Signaling
This compound is also an antagonist of α1-adrenergic receptors.[4] These receptors are coupled to the Gq/11 signaling pathway, similar to the 5-HT2A and 5-HT2C receptors.[14][15] Blockade of these receptors by this compound would inhibit norepinephrine and epinephrine-mediated signaling.
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human 5-HT2A receptor.
Materials:
-
Membrane preparation from cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin.
-
Non-specific binding control: Mianserin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound solutions at various concentrations.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare dilutions of the test compound in assay buffer.
-
In a 96-well microplate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of mianserin solution (for non-specific binding).
-
50 µL of test compound dilution or assay buffer.
-
100 µL of membrane preparation.
-
50 µL of [3H]Ketanserin solution.
-
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
CYP3A4 Inhibition Assay
This protocol outlines a method to determine the inhibitory potential of a test compound on CYP3A4 activity using a fluorogenic substrate.
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP3A4.
-
CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC).
-
Positive control inhibitor: Ketoconazole.
-
NADPH regenerating system.
-
Assay buffer: Potassium phosphate buffer (100 mM, pH 7.4).
-
Test compound solutions at various concentrations.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare dilutions of the test compound and ketoconazole in assay buffer.
-
In a 96-well black microplate, pre-incubate the test compound or ketoconazole with HLMs or recombinant CYP3A4 and the NADPH regenerating system for 10 minutes at 37°C.
-
Initiate the reaction by adding the CYP3A4 substrate (BFC).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the product (7-hydroxy-4-(trifluoromethyl)coumarin) using a fluorescence plate reader (e.g., excitation at 409 nm, emission at 530 nm).
-
Calculate the percent inhibition of CYP3A4 activity for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatic in Vitro Metabolism of this compound, an Antidepressant Drug, in the Rat and Human|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 10. Metabolism of m-CPP, trazodone, nefazodone, and this compound: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trazodone - Wikipedia [en.wikipedia.org]
- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 13. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
Historical perspective of Etoperidone in neuroscience research
An In-depth Technical Guide to the Historical Perspective of Etoperidone in Neuroscience Research
Introduction
This compound is an atypical antidepressant developed in the 1970s by the Italian pharmaceutical company Angelini Francesco ACRAF, the same company that discovered the well-known antidepressant trazodone.[1][2][3] Introduced in Europe in 1977, this compound is a phenylpiperazine derivative, classifying it as a Serotonin Antagonist and Reuptake Inhibitor (SARI), a group that also includes trazodone and nefazodone.[1][2][3][4][5] Despite its early introduction and interesting pharmacological profile, this compound's clinical use was limited, and it was either never widely marketed or subsequently withdrawn.[1][2][4][5] Its development, however, provided a crucial stepping stone in the evolution of antidepressant pharmacology, particularly in the understanding of the dual serotonergic and adrenergic mechanisms that led to the creation of its successor, nefazodone.[4] This guide provides a detailed historical and technical overview of this compound's journey in neuroscience research, focusing on its pharmacodynamics, pharmacokinetics, and the preclinical studies that defined its mechanism of action.
Pharmacodynamics: A Dual-Action Mechanism
This compound's primary mechanism of action is characterized by a biphasic effect on the central serotonergic system, acting as both a receptor antagonist and a weak reuptake inhibitor.[4][5][6] A significant portion of its pharmacological activity is attributed to its major active metabolite, 1-(3'-chlorophenyl)piperazine (mCPP).[1][2][4][5]
Receptor and Transporter Binding Affinity
This compound and its metabolite interact with a range of neurotransmitter receptors and transporters. Its profile is notable for potent antagonism at serotonin 5-HT₂ₐ and α₁-adrenergic receptors, with weaker effects on serotonin reuptake. This combination of effects is central to its therapeutic action and its side-effect profile. The binding affinities (Ki) for this compound at various human receptors and transporters are summarized below.
| Target | Binding Affinity (Ki, nM) | Implied Action | Reference(s) |
| Serotonin Receptors | |||
| 5-HT₂ₐ | 36 | Antagonist | [1][2] |
| 5-HT₁ₐ | 85 | Partial Agonist / Antagonist | [1][2][7][8] |
| Adrenergic Receptors | |||
| α₁ | 38 | Antagonist | [1][2] |
| α₂ | 570 | Antagonist | [1][2][8] |
| Monoamine Transporters | |||
| Serotonin (SERT) | 890 | Weak Reuptake Inhibition | [1][2] |
| Norepinephrine (NET) | 20,000 | Negligible Reuptake Inhibition | [1][2] |
| Dopamine (DAT) | 52,000 | Negligible Reuptake Inhibition | [1][2] |
| Other Receptors | |||
| Dopamine D₂ | 2,300 | Very Weak Antagonist | [1][2][8] |
| Histamine H₁ | 3,100 | Very Weak Antagonist | [1][2][8] |
| Muscarinic ACh | >35,000 | Negligible Antagonist | [1][2][8] |
The Role of the Active Metabolite: m-Chlorophenylpiperazine (mCPP)
This compound is extensively metabolized in the body, with a significant portion converted to m-chlorophenylpiperazine (mCPP).[1][2][9] This metabolite is pharmacologically active and contributes substantially to this compound's overall effect. mCPP is known to be an agonist at the 5-HT₂꜀ receptor and an antagonist at the 5-HT₂ₐ receptor.[4][5] The formation of this active metabolite is a key reason for the drug's complex, biphasic action on the serotonin system.[6]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by high metabolism and significant inter-individual variability.[4][5]
| Parameter | Value | Description | Reference(s) |
| Absorption | |||
| Bioavailability | Highly variable, can be as low as 12% | Extensive first-pass metabolism significantly reduces systemic exposure. | [4][5] |
| Tₘₐₓ (Time to Peak) | 1.4 - 4.8 hours | The time to reach maximum plasma concentration after oral administration. | [4][5] |
| Distribution | |||
| Protein Binding | High / Extensive | A large fraction of the drug is bound to plasma proteins. | [4][5] |
| Volume of Distribution (Vd) | 0.23 - 0.69 L/kg | Indicates distribution into tissues. | [4][5] |
| Metabolism | |||
| Primary Pathway | Hepatic (primarily via CYP3A4) | Metabolized into 21 different metabolites, including the active mCPP. | [4][5][9] |
| Metabolic Reactions | Alkyl oxidation, N-dealkylation, phenyl hydroxylation, conjugation | Multiple pathways contribute to its extensive breakdown. | [4][5] |
| Elimination | |||
| Route of Elimination | 78.8% Urine, 9.6% Feces | Primarily eliminated by the kidneys after metabolism. | [4][5] |
| Unchanged Drug | < 0.01% | Very little of the parent drug is excreted without being metabolized. | [4][5] |
| Apparent Clearance | 1.01 mL/min | The rate at which the drug is cleared from the body. | [4] |
Visualizing Pathways and Protocols
Signaling Pathway of this compound
The following diagram illustrates the primary pharmacological actions of this compound and its active metabolite, mCPP, on key neurotransmitter systems.
Caption: this compound's primary signaling pathway and its metabolite's actions.
Experimental Protocols
The characterization of this compound's pharmacodynamic profile relied heavily on standard neuroscience research methodologies, particularly radioligand binding assays and in vivo animal models.
Protocol: Radioligand Receptor Binding Assay
This protocol provides a generalized workflow for determining the binding affinity (Ki) of a compound like this compound to a specific receptor, a key experiment used to generate the data in the pharmacodynamics table.
-
Tissue/Cell Preparation:
-
Homogenize post-mortem human brain tissue or cultured cells expressing the target receptor (e.g., 5-HT₂ₐ) in a cold buffer solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final pellet in an assay buffer to a specific protein concentration.
-
-
Competitive Binding Assay:
-
Prepare a series of dilutions of the unlabeled test drug (this compound).
-
In assay tubes, combine the membrane preparation, a fixed concentration of a specific radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors), and varying concentrations of this compound.
-
Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the bound radioligand from the unbound.
-
Wash the filters quickly with cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Caption: Workflow for a typical radioligand receptor binding assay.
Preclinical and Clinical History
Early Preclinical Findings
Preclinical animal studies were instrumental in defining this compound's unique pharmacological profile.
-
5-HTP-Induced Head Twitch Model: In studies, this compound was shown to inhibit the head-twitch reaction induced by 5-hydroxytryptophan (5-HTP) in both mice and rats, with ED₅₀ values of 2.89 mg/kg and 2.29 mg/kg, respectively.[6] This effect is indicative of 5-HT₂ₐ receptor antagonism.
-
Spinal Flexor Reflex Model: In spinal rats, low doses of this compound (<1 mg/kg) had no effect on the flexor reflex.[6] However, higher doses produced a stimulating action that was delayed, suggesting it was caused by a metabolite.[6] This stimulatory effect was blocked by 5-HT antagonists, providing the first evidence of its biphasic (antagonist/agonist) nature.[6]
-
5-HT₁ₐ Receptor Activity: Further studies using the 8-OH-DPAT-induced reciprocal forepaw treading (RFT) model in rats demonstrated that this compound could inhibit this 5-HT₁ₐ agonist-induced behavior, confirming its antagonistic properties at this receptor.[7]
Clinical Development and Discontinuation
This compound was investigated for several indications, including depression, tremors associated with Parkinson's disease, and extrapyramidal symptoms.[4][5] It progressed to Phase II clinical trials but never achieved widespread clinical use.[4] The primary challenge was its tolerability; the potent α₁-adrenergic blockade, occurring at similar doses required for the desired serotonergic effects, led to significant sedative and cardiovascular side effects like orthostatic hypotension.[4] This unfavorable therapeutic window, where the effective dose was poorly tolerated, ultimately halted its development and led to its withdrawal.[4]
Conclusion: this compound's Legacy in Psychopharmacology
While this compound itself did not become a clinical success, its story is a critical chapter in the history of antidepressant development. The research into its dual mechanism of action and the challenges posed by its side-effect profile directly informed the next generation of SARI antidepressants. The effort to separate the desired serotonergic functions from the problematic adrenergic blockade was a key driver in the development of nefazodone.[4] Therefore, this compound serves as a valuable case study for researchers and drug development professionals, illustrating the complex interplay between receptor pharmacology, metabolism, and clinical viability, and highlighting the iterative process of rational drug design in neuroscience.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mental-health-matters.org [mental-health-matters.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The effect of this compound, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Metabolism of m-CPP, trazodone, nefazodone, and this compound: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoperidone: A Comprehensive Technical Review of Receptor Binding Affinities
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the receptor binding profile of Etoperidone, an atypical antidepressant. The document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes key concepts to facilitate a deeper understanding of its pharmacodynamics.
Introduction
This compound is a phenylpiperazine derivative, structurally related to trazodone and nefazodone.[1] Its mechanism of action is complex, involving interactions with multiple neurotransmitter systems.[2] A thorough understanding of its receptor binding affinities is crucial for elucidating its therapeutic effects and side-effect profile. This guide aims to consolidate the available data on this compound's interactions with key central nervous system receptors.
Quantitative Receptor Binding Data
The following table summarizes the in vitro binding affinities (Ki) of this compound and its active metabolite, m-chlorophenylpiperazine (mCPP), for various receptors and transporters. Lower Ki values indicate higher binding affinity.
| Target | Ligand | Ki (nM) | Species/Tissue | Reference |
| Serotonin Receptors | ||||
| 5-HT1A | This compound | 20.2 | Rat Cerebral Cortex | [3] |
| 85 | Human | [4] | ||
| mCPP | 18.9 | Rat Cerebral Cortex | [3] | |
| 5-HT2A | This compound | 36 | Human | [4] |
| 5-HT2C | mCPP | - (Agonist) | Human | [5] |
| Adrenergic Receptors | ||||
| α1-Adrenergic | This compound | 38 | Human | [4] |
| α2-Adrenergic | This compound | 570 | Human | [4] |
| Dopamine Receptors | ||||
| D2 | This compound | 2,300 | Human | [4] |
| Histamine Receptors | ||||
| H1 | This compound | 3,100 | Human | [4] |
| Muscarinic Receptors | ||||
| mACh | This compound | >35,000 | Human | [4] |
| Monoamine Transporters | ||||
| Serotonin (SERT) | This compound | 890 | Human | [4] |
| Norepinephrine (NET) | This compound | 20,000 | Human | [4] |
| Dopamine (DAT) | This compound | 52,000 | Human | [4] |
Experimental Protocols
The determination of receptor binding affinities is primarily achieved through radioligand binding assays. These assays measure the interaction of a radiolabeled ligand with its receptor in the presence and absence of a competing unlabeled compound (e.g., this compound).
5-HT1A Receptor Binding Assay (Specific Protocol)
This protocol is based on the methodology used to determine the Ki of this compound at the 5-HT1A receptor.[3]
-
Receptor Source: Synaptosomal membranes prepared from rat cerebral cortex.
-
Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist).
-
Assay Procedure:
-
Rat cerebral cortical synaptosomes are incubated with a fixed concentration of [3H]8-OH-DPAT.
-
Increasing concentrations of this compound are added to compete for binding to the 5-HT1A receptors.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
-
Determination of Non-Specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, potent 5-HT1A ligand (e.g., serotonin) to saturate all specific binding sites.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
General Radioligand Competition Binding Assay (Representative Protocol)
The following is a generalized protocol for a radioligand competition binding assay, which can be adapted for various receptors such as 5-HT2A, α1-adrenergic, and D2.
-
Receptor Source: Membranes from cells recombinantly expressing the human receptor of interest (e.g., HEK293 cells) or homogenized brain tissue from animal models.
-
Radioligand: A specific, high-affinity radiolabeled antagonist or agonist for the target receptor (e.g., [3H]Ketanserin for 5-HT2A, [3H]Prazosin for α1-adrenergic, [3H]Spiperone for D2).
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) at a physiological pH containing ions and other components to optimize receptor binding.
-
Assay Procedure:
-
Aliquots of the receptor preparation are incubated with a fixed concentration of the radioligand (typically at or below its Kd value).
-
A range of concentrations of the unlabeled test compound (e.g., this compound) is added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Determination of Non-Specific Binding: A parallel set of experiments is conducted in the presence of a high concentration of a known, potent, and unlabeled ligand for the target receptor to define non-specific binding.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Generalized workflow of a radioligand competition binding assay.
Signaling Pathways
This compound's antagonism at 5-HT2A and α1-adrenergic receptors inhibits their respective downstream signaling cascades. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by their endogenous ligands (serotonin and norepinephrine, respectively), activate the Gq/11 pathway.
Caption: Inhibition of Gq/11 signaling by this compound's receptor antagonism.
Activation of the Gq/11 protein by these receptors stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By acting as an antagonist, this compound blocks the initial receptor activation, thereby inhibiting this entire signaling cascade.
Conclusion
This compound exhibits a complex pharmacological profile characterized by moderate to high affinity for several serotonin and adrenergic receptor subtypes, and lower affinity for dopamine receptors and monoamine transporters. Its primary mechanism appears to be the antagonism of 5-HT2A and α1-adrenergic receptors. The detailed understanding of these interactions, facilitated by the methodologies and data presented in this guide, is essential for the rational design and development of novel therapeutics with optimized efficacy and safety profiles.
References
- 1. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT(2C) receptor activation by m-chlorophenylpiperazine detected in humans with fMRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Studies on the Long-Term Effects of Etoperidone: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Etoperidone is a second-generation antidepressant, structurally related to trazodone and nefazodone.[1] Its therapeutic effects are believed to be mediated through its antagonist activity at serotonin 5-HT2A receptors and its inhibition of serotonin reuptake.[1] Additionally, it possesses antagonist properties at α1-adrenergic receptors, which contribute to its side-effect profile, including sedation and orthostatic hypotension.[1][2] Understanding the long-term consequences of this compound administration is critical for a thorough risk-benefit assessment. This document consolidates the available preclinical data and discusses the requisite long-term safety studies for a compound of this class.
Pharmacodynamics and Mechanism of Action
This compound exhibits a complex and biphasic action on the central serotonergic system.[3] It acts as an antagonist at 5-HT2A and 5-HT1A receptors.[4] The antagonistic activity at 5-HT1A receptors is a predominant effect.[4] However, it is suggested that an active metabolite may be responsible for a delayed serotonergic agonist effect.[3] The primary active metabolite of this compound is m-chlorophenylpiperazine (mCPP), which itself has a complex serotonergic profile, acting as an agonist at 5-HT2C receptors and an antagonist at 5-HT2A receptors.[1][5] The dual action of this compound and its metabolite on various serotonin receptor subtypes, along with its α1-adrenergic blockade, underpins its therapeutic and adverse effect profile.
Signaling Pathway Overview
The interaction of this compound and its metabolite, mCPP, with key receptors initiates intracellular signaling cascades. The diagram below illustrates the proposed mechanism of action.
Figure 1: Proposed Mechanism of Action of this compound.
Pharmacokinetics and Metabolism
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[5] Its oral bioavailability is low and variable, which is attributed to significant first-pass metabolism.[1][6] The major metabolic pathways include alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation.[1] This extensive metabolism results in the formation of numerous metabolites, with m-chlorophenylpiperazine (mCPP) being a principal active metabolite.[1][5] The pharmacokinetic profile suggests that long-term administration would lead to steady-state concentrations of both the parent drug and its metabolites, making the toxicological assessment of both entities crucial.
Metabolic Pathway of this compound
The following diagram outlines the primary metabolic conversion of this compound.
Figure 2: Simplified Metabolic Pathway of this compound.
Long-Term Preclinical Safety Studies: A Framework
While specific long-term preclinical data for this compound is not extensively published, the following sections detail the types of studies that are standard requirements for the registration of a new pharmaceutical agent intended for chronic use.
Chronic Repeated-Dose Toxicity
These studies are designed to characterize the toxicological profile of a substance following prolonged and repeated administration.
Experimental Protocol:
-
Species: Typically conducted in two species, one rodent (e.g., rat) and one non-rodent (e.g., dog).
-
Duration: The duration of the study is guided by the intended duration of clinical use, often up to 6 months for rodents and 9 months for non-rodents for drugs intended for long-term treatment.[7][8]
-
Dose Levels: A minimum of three dose levels (low, intermediate, and high) and a control group are used. The high dose is intended to produce some evidence of toxicity, while the low dose should be a no-observed-adverse-effect level (NOAEL).[7][9]
-
Route of Administration: The clinical route of administration is used.
-
Parameters Monitored: Include clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of all organs and tissues.
Data Presentation:
| Parameter | Species | Duration | Key Findings (Hypothetical) |
| NOAEL | Rat | 6 months | e.g., 10 mg/kg/day |
| Dog | 9 months | e.g., 5 mg/kg/day | |
| Target Organs | Rat | 6 months | e.g., Liver (enzyme induction), CNS (sedation) |
| Dog | 9 months | e.g., Cardiovascular (hypotension), Liver |
Carcinogenicity Studies
These studies are conducted to assess the tumorigenic potential of a drug. For pharmaceuticals intended for chronic or intermittent long-term use, carcinogenicity studies are generally required.[10]
Experimental Protocol:
-
Species: Typically conducted in two rodent species, often rats and mice.[11]
-
Duration: Life-long studies, approximately 24 months in rats and 18-24 months in mice.
-
Dose Levels: Multiple dose levels are selected based on data from chronic toxicity studies, aiming for the maximum tolerated dose (MTD) as the high dose.
-
Parameters Monitored: Survival, clinical signs, body weight, food consumption, and comprehensive histopathological examination of all tissues for neoplastic and non-neoplastic lesions.
Data Presentation:
| Finding | Species | Dose Levels | Results (Hypothetical) |
| Tumor Incidence | Rat | 0, 5, 15, 50 mg/kg/day | e.g., No statistically significant increase in tumors. |
| Mouse | 0, 10, 30, 100 mg/kg/day | e.g., Increased incidence of liver adenomas in high-dose males. |
Reproductive and Developmental Toxicity
A series of studies are performed to evaluate the potential effects of the drug on all aspects of reproduction.[12]
Experimental Protocol:
-
Fertility and Early Embryonic Development (Segment I): Male and female rodents are dosed prior to and during mating and through early gestation in females.
-
Embryo-Fetal Development (Segment II): Pregnant animals (typically one rodent and one non-rodent species) are dosed during the period of organogenesis.
-
Prenatal and Postnatal Development (Segment III): Pregnant rodents are dosed from implantation through lactation, and the offspring are evaluated for growth, development, and reproductive function.
-
Dose Selection: The high dose should induce some maternal toxicity to ensure adequate fetal exposure.[13]
Data Presentation:
| Study | Species | Key Endpoints | Findings (Hypothetical) |
| Fertility | Rat | Mating, fertility, implantation | e.g., No effects on fertility. |
| Embryo-Fetal | Rat, Rabbit | Malformations, variations | e.g., No teratogenic effects. |
| Pre/Postnatal | Rat | Pup viability, growth, development | e.g., Decreased pup weight at maternally toxic doses. |
Genotoxicity
A battery of tests is conducted to assess the potential of a drug to induce genetic mutations or chromosomal damage.
Experimental Protocol:
-
Gene Mutation: Bacterial reverse mutation assay (Ames test).[14]
-
Chromosomal Aberration: In vitro (e.g., in human lymphocytes) and in vivo (e.g., rodent bone marrow micronucleus test) assays.[14]
Data Presentation:
| Assay | System | Metabolic Activation | Result (Hypothetical) |
| Ames Test | S. typhimurium | With and without S9 | Negative |
| Micronucleus Test | Mouse Bone Marrow | In vivo | Negative |
Safety Pharmacology
These studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[15]
Experimental Protocol:
-
Core Battery: Focuses on the cardiovascular, respiratory, and central nervous systems.[16]
-
Cardiovascular: In vivo studies in conscious animals (e.g., dog, monkey) to assess blood pressure, heart rate, and ECG. In vitro assays (e.g., hERG channel assay) to evaluate proarrhythmic potential.
-
Central Nervous System: Functional observational battery (FOB) and locomotor activity in rodents.
-
Respiratory System: Evaluation of respiratory rate and function in rodents.
Data Presentation:
| System | Assay | Species | Key Findings (Hypothetical) |
| Cardiovascular | Telemetry | Dog | Dose-dependent decrease in blood pressure, no effect on QT interval. |
| CNS | FOB | Rat | Sedation and decreased motor activity at high doses. |
| Respiratory | Plethysmography | Rat | No adverse effects on respiratory function. |
Discussion and Conclusion
The publicly available preclinical data on the long-term effects of this compound is limited. However, based on its pharmacological profile and its classification as a phenylpiperazine antidepressant intended for chronic administration, a comprehensive battery of long-term safety studies would have been requisite for its regulatory evaluation. These studies would have thoroughly investigated its potential for chronic organ toxicity, carcinogenicity, reproductive and developmental toxicity, genotoxicity, and adverse effects on vital organ functions.
The known metabolism of this compound to the active metabolite mCPP is a critical consideration in its long-term safety profile, as the toxicology of both the parent compound and the metabolite would contribute to the overall risk assessment. The α1-adrenergic antagonism of this compound points to a potential for long-term cardiovascular effects, such as hypotension, which would be carefully evaluated in chronic toxicity and safety pharmacology studies.
For researchers and drug development professionals, the absence of detailed published long-term preclinical data for this compound underscores the importance of accessing complete regulatory submission packages for a thorough safety evaluation. In the absence of such data, a conservative approach would involve considering the potential for class-related effects observed with other phenylpiperazine antidepressants and conducting a comprehensive preclinical toxicology program in line with current international guidelines.
References
- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on sympathetic and pituitary-adrenal responses to diverse stressors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of m-CPP, trazodone, nefazodone, and this compound: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Repeated dose toxicity - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Frontiers | A new database contains 520 studies investigating the carcinogenicity data of 238 pharmaceuticals across 14 ATC classifications [frontiersin.org]
- 12. fda.gov [fda.gov]
- 13. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]
- 14. pharmaron.com [pharmaron.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Nonclinical Safety Pharmacology Programs: What You Need to Know | Altasciences [altasciences.com]
Etoperidone's potential as a tool for studying serotonergic pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Etoperidone, a phenylpiperazine derivative, presents a complex and multifaceted pharmacological profile, making it a valuable tool for the investigation of serotonergic pathways. This document provides a comprehensive technical overview of this compound, its primary metabolite meta-chlorophenylpiperazine (mCPP), and their interactions with the serotonin system. Detailed quantitative data on receptor binding affinities and functional assay results are presented in tabular format for ease of comparison. Furthermore, this guide outlines key experimental methodologies for studying this compound's effects and provides visualizations of its signaling pathways and metabolic processes to facilitate a deeper understanding of its utility in neuroscience research.
Introduction
The serotonergic system, with its vast network of receptors and intricate signaling cascades, plays a pivotal role in regulating a wide array of physiological and psychological processes. Understanding the nuances of this system is paramount for the development of novel therapeutics for a variety of neuropsychiatric disorders. Pharmacological tools that exhibit distinct interactions with specific components of the serotonergic machinery are indispensable for dissecting these complex pathways.
This compound, originally developed as an atypical antidepressant, possesses a unique pharmacological signature characterized by its interactions with multiple serotonin receptor subtypes and the serotonin transporter.[1] Its biphasic effect on serotonin transmission, acting as both a receptor antagonist and a weak reuptake inhibitor, offers a distinctive lens through which to study serotonergic function.[2][3][4] This guide delves into the core pharmacological properties of this compound and its active metabolite, mCPP, highlighting their potential as research tools for the scientific community.
Pharmacological Profile
This compound's actions on the central nervous system are primarily mediated by its direct effects and the activity of its major metabolite, 1-(3'-chlorophenyl)piperazine (mCPP).[2][3]
Receptor and Transporter Binding Affinities
The following tables summarize the in vitro binding affinities (Ki, nM) of this compound and its metabolite mCPP for key serotonergic and other relevant receptors and transporters. This quantitative data provides a clear comparison of their potency at various molecular targets.
Table 1: Binding Affinity (Ki, nM) of this compound for Human Receptors and Transporters [1]
| Target | Ki (nM) |
| 5-HT2A Receptor | 36 |
| α1-Adrenergic Receptor | 38 |
| 5-HT1A Receptor | 85 |
| α2-Adrenergic Receptor | 570 |
| Serotonin Transporter (SERT) | 890 |
| D2 Dopamine Receptor | 2,300 |
| H1 Histamine Receptor | 3,100 |
| Norepinephrine Transporter (NET) | 20,000 |
| Dopamine Transporter (DAT) | 52,000 |
| Muscarinic Acetylcholine Receptors | >35,000 |
Table 2: Binding Affinity (Ki, nM) of this compound, Trazodone, and mCPP for 5-HT1A Receptors (Rat Cerebral Cortical Synaptosomes) [5]
| Compound | Ki (nM) |
| This compound | 20.2 |
| Trazodone | 23.6 |
| mCPP | 18.9 |
Functional Activity
This compound exhibits a complex functional profile, acting as an antagonist at some serotonin receptors while its metabolite, mCPP, can act as an agonist at others.
-
5-HT2A Receptor: this compound is a potent antagonist.[2]
-
5-HT2C Receptor: Its major metabolite, mCPP, is an agonist.[2]
-
5-HT1A Receptor: Studies suggest that this compound and mCPP have a predominantly antagonistic activity at 5-HT1A receptors, although weak partial agonism cannot be ruled out.[5]
-
Serotonin Transporter (SERT): this compound is a weak inhibitor of serotonin reuptake.[1]
Signaling and Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling and metabolic pathways associated with this compound.
Caption: this compound's interaction with the serotonergic synapse.
Caption: Primary metabolic pathways of this compound.[6]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline key experimental protocols for investigating the serotonergic effects of this compound.
Radioligand Binding Assays
This protocol is used to determine the binding affinity of this compound and its metabolites for various receptors and transporters.
Objective: To quantify the affinity (Ki) of a test compound for a specific molecular target.
Materials:
-
Cell membranes expressing the target receptor or transporter (e.g., from transfected cell lines or specific brain regions).
-
Radioligand specific for the target (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).
-
Test compound (this compound, mCPP).
-
Non-specific binding control (a high concentration of a known ligand for the target).
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), test compound (for displacement), or non-specific control.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the displacement data using non-linear regression to determine the IC50 (concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Behavioral Assays: 5-HTP-Induced Head-Twitch Response
This assay is a classic behavioral model used to assess the in vivo effects of compounds on the 5-HT2A receptor.
Objective: To evaluate the 5-HT2A receptor antagonist activity of this compound in vivo.
Animals: Male mice or rats.
Materials:
-
This compound.
-
5-Hydroxytryptophan (5-HTP), a serotonin precursor.
-
Vehicle (e.g., saline, DMSO).
Procedure:
-
Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneally, i.p.).
-
After a predetermined pretreatment time, administer 5-HTP.
-
Immediately after 5-HTP administration, place the animal in an observation chamber.
-
Observe and count the number of head twitches over a specified period (e.g., 30 minutes).
-
Compare the number of head twitches in the this compound-treated group to the vehicle-treated group. A significant reduction in head twitches indicates 5-HT2A antagonist activity.
-
Calculate the ED50 value, the dose of this compound that reduces the head-twitch response by 50%.[4]
In Vivo Functional Assay: Reciprocal Forepaw Treading (RFT) in Reserpinized Rats
This model is utilized to differentiate between 5-HT1A receptor agonist and antagonist activity in vivo.[5]
Objective: To determine the functional nature of this compound's interaction with 5-HT1A receptors.
Animals: Male rats.
Materials:
-
This compound.
-
Reserpine.
-
8-OH-DPAT (a selective 5-HT1A receptor agonist).
-
Vehicle.
Procedure:
-
Pretreat rats with reserpine to deplete monoamine stores.
-
To assess for agonist activity, administer this compound or vehicle to reserpinized rats and observe for the elicitation of RFT.
-
To assess for antagonist activity, administer this compound or vehicle to reserpinized rats, followed by a challenge with 8-OH-DPAT.
-
Score the animals for the presence and intensity of RFT.
-
Inhibition of 8-OH-DPAT-induced RFT by this compound indicates 5-HT1A antagonist activity.[5]
-
Calculate the ID50, the dose that inhibits the 8-OH-DPAT-induced response by 50%.[5]
Conclusion
This compound's distinct pharmacological profile, characterized by its potent 5-HT2A antagonism, moderate 5-HT1A antagonism, and weak serotonin reuptake inhibition, coupled with the unique agonist/antagonist properties of its primary metabolite mCPP, establishes it as a versatile tool for serotonergic research. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to leverage this compound in their investigations of the complex serotonergic system. By carefully considering its multifaceted interactions, scientists can employ this compound to probe specific serotonergic pathways, validate novel drug targets, and ultimately contribute to a more profound understanding of serotonin's role in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The effect of this compound, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoperidone: An Early Clinical Overview of a Withdrawn Antidepressant
For Drug Development Professionals, Researchers, and Scientists
Etoperidone, an atypical antidepressant developed in the 1970s, has seen a history marked by limited market release and eventual withdrawal. This technical guide synthesizes the available early data on this compound, focusing on its pharmacological profile and the clinical context of its development. Due to the scarcity of detailed early clinical trial publications, this document summarizes known quantitative data and outlines the general understanding of its mechanism of action, acknowledging the limitations in available detailed experimental protocols from its initial investigation period.
Pharmacodynamic Profile
This compound is classified as a serotonin antagonist and reuptake inhibitor (SARI), similar in structure and function to trazodone and nefazodone.[1] Its primary mechanism of action involves the modulation of serotonergic and adrenergic systems. The activity of this compound is significantly influenced by its major metabolite, m-chlorophenylpiperazine (mCPP).[2][3]
A summary of the available binding affinity (Ki) data for this compound at various neuroreceptors is presented in Table 1. This data provides insight into its potential therapeutic effects and side-effect profile.
Table 1: this compound Receptor Binding Affinity
| Receptor/Transporter | K_i_ (nM) |
| Serotonin Transporter (SERT) | 890 |
| Norepinephrine Transporter (NET) | 20,000 |
| Dopamine Transporter (DAT) | 52,000 |
| 5-HT_2A_ Receptor | 36 |
| α_1_-Adrenergic Receptor | 38 |
| 5-HT_1A_ Receptor | 85 |
| α_2_-Adrenergic Receptor | 570 |
| D_2_ Receptor | 2,300 |
| H_1_ Receptor | 3,100 |
| Muscarinic Acetylcholine Receptors | >35,000 |
Data sourced from in vitro studies.[1]
Pharmacokinetic Properties
The metabolism of this compound is extensive, with its effects largely attributed to its active metabolite, mCPP.[1][2] Key pharmacokinetic parameters for this compound are summarized in Table 2.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Metabolism | Extensively metabolized into m-chlorophenylpiperazine (mCPP) by CYP3A4.[4][5] |
| Elimination | Primarily renal (78.8% of an oral dose found in urine) and fecal (9.6% in feces). Less than 0.01% is excreted as unchanged drug.[2] |
| Protein Binding | Extensive plasma protein binding.[2] |
| Volume of Distribution | 0.23 to 0.69 L/kg.[2] |
Mechanism of Action: A Signaling Pathway Perspective
This compound's therapeutic and adverse effects are a consequence of its interaction with multiple receptor systems. The diagram below illustrates the proposed signaling pathways influenced by this compound and its active metabolite, mCPP.
Early Clinical Development and Outcomes: A Narrative Summary
This compound was developed by Angelini and introduced in some European markets, such as Spain and Italy, in the late 1970s.[1][2][6] It was studied for the treatment of depression, tremors associated with Parkinson's disease, extrapyramidal symptoms, and male impotence.[2][3] However, the drug is no longer marketed, and it is unclear if it ever received approval in major markets like the United States.[1][7]
The discontinuation of this compound appears to be related to a challenging side-effect profile, where the effective therapeutic dose was poorly tolerated.[2] This has been attributed to its combined serotonergic and adrenergic activities.[2] Efforts to separate these functions led to the development of related compounds like nefazodone.[2]
Experimental Protocols: A General Reconstruction
While specific protocols for this compound's early clinical trials are not available, a general workflow for such studies during that era can be inferred. The diagram below illustrates a likely experimental workflow for a Phase 1 clinical trial of an antidepressant like this compound.
Conclusion
This compound represents an early effort in the development of atypical antidepressants. While its clinical journey was short-lived, its pharmacological profile and the reasons for its discontinuation offer valuable lessons for modern drug development. The challenges in balancing efficacy with tolerability, particularly concerning multi-receptor activity, remain a central theme in psychopharmacology. The lack of detailed, publicly accessible early clinical trial data for this compound underscores the evolution in clinical trial reporting and data sharing standards over the past several decades. This guide provides a summary of the currently available information, highlighting the scientific understanding of this compound's properties while acknowledging the historical data limitations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of m-CPP, trazodone, nefazodone, and this compound: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. List of antidepressants - Wikipedia [en.wikipedia.org]
The Central Role of Cytochrome P450 3A4 in the Metabolic Transformation of Etoperidone to m-Chlorophenylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the metabolic conversion of the atypical antidepressant etoperidone to its active metabolite, m-chlorophenylpiperazine (mCPP). A comprehensive review of in vitro studies establishes that cytochrome P450 3A4 (CYP3A4) is the principal enzyme mediating this biotransformation. This document details the metabolic pathways of this compound, presents quantitative data on enzyme kinetics, and outlines detailed experimental protocols for studying this metabolic process. Furthermore, visualizations of the metabolic pathway, experimental workflows, and relevant signaling pathways are provided to facilitate a deeper understanding of the pivotal role of CYP3A4 in the metabolism of this compound.
Introduction
This compound is a phenylpiperazine antidepressant that undergoes extensive hepatic metabolism.[1] One of its major metabolites, m-chlorophenylpiperazine (mCPP), is pharmacologically active and contributes to the overall therapeutic and potential adverse effects of the parent drug.[1] The primary enzyme responsible for the metabolism of a vast number of clinically used drugs is cytochrome P450 3A4 (CYP3A4), which is highly expressed in the liver and intestine.[2] Understanding the specific role of CYP3A4 in the formation of mCPP from this compound is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring drug safety and efficacy.
In vitro studies utilizing human liver microsomes, hepatic S9 fractions, and recombinant CYP enzymes have been instrumental in elucidating the metabolic fate of this compound.[3][4] These studies have consistently demonstrated that CYP3A4 is the predominant enzyme responsible for the metabolism of this compound, including its conversion to mCPP.[3][5] This guide will synthesize the findings from these key studies to provide a comprehensive technical overview for researchers and professionals in the field of drug development.
Metabolic Pathways of this compound
In vitro studies have identified three primary metabolic pathways for this compound[3]:
-
Alkyl Hydroxylation: This pathway leads to the formation of OH-ethyl-etoperidone (M1).
-
Phenyl Hydroxylation: This results in the formation of OH-phenyl-etoperidone (M2).
-
N-dealkylation: This pathway directly produces m-chlorophenylpiperazine (mCPP, M8) and triazole propyl aldehyde.
A significant finding is that mCPP can also be formed through the N-dealkylation of the major metabolite, OH-ethyl-etoperidone (M1), a reaction that is also predominantly catalyzed by CYP3A4.[3]
Metabolic Pathway Diagram
Caption: Metabolic pathways of this compound highlighting the central role of CYP3A4.
Quantitative Analysis of this compound Metabolism
The following tables summarize the key quantitative data from in vitro studies on this compound metabolism.
Table 1: Contribution of CYP3A4 to this compound Metabolism
| Metabolic Reaction | Key Finding | Reference |
| Formation of M1, M2, M3, and mCPP (M8) | Formation rates are 10-100 times greater with CYP3A4 than other CYP isoforms. | [3] |
| Conversion of M1 to mCPP (M8) | Predominantly mediated by CYP3A4. | [3] |
Table 2: Kinetic Parameters of this compound Metabolism
| Reaction | Enzyme | Km | Vmax | Intrinsic Clearance (Vmax/Km) | Reference |
| This compound → mCPP (M8) | CYP3A4 | Not Reported | Not Reported | Not Reported | |
| M1 → mCPP (M8) | CYP3A4 | Not Reported | 503.0 ± 3.1 pmol/nmol CYP/min | Not Reported | [3] |
Note: The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the direct conversion of this compound to mCPP, and the inhibition constant (Ki) of this compound for CYP3A4 have not been reported in the reviewed literature.
Experimental Protocols
While a complete, step-by-step protocol specifically for this compound is not publicly available, the following sections detail the methodologies for key experiments based on established practices for in vitro drug metabolism studies.
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol is designed to determine the metabolic profile of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, HLM (typically 0.1-1.0 mg/mL final concentration), and this compound stock solution (final concentration typically in the range of 1-100 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold quenching solvent (e.g., 2 volumes of acetonitrile).
-
Sample Preparation: Centrifuge the quenched sample to precipitate the proteins. Transfer the supernatant to a new tube for analysis.
-
Analysis: Analyze the supernatant for the presence of this compound and its metabolites, including mCPP, using a validated LC-MS/MS method.
CYP3A4 Inhibition Assay
This protocol determines the inhibitory potential of a compound on CYP3A4 activity using a probe substrate.
Materials:
-
This compound (as a potential inhibitor)
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
Ketoconazole (as a positive control inhibitor)
-
Pooled human liver microsomes or recombinant CYP3A4
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the probe substrate, this compound, and ketoconazole.
-
Incubation Mixture: Combine the buffer, microsomes/recombinant CYP3A4, and varying concentrations of this compound or ketoconazole.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the probe substrate and the NADPH regenerating system to initiate the reaction.
-
Incubation: Incubate at 37°C for a time within the linear range of metabolite formation.
-
Termination and Sample Preparation: Stop the reaction and prepare the samples as described in the previous protocol.
-
Analysis: Quantify the formation of the probe substrate's metabolite using LC-MS/MS.
-
Data Analysis: Calculate the IC50 value for this compound's inhibition of CYP3A4 activity.
Experimental Workflow Diagram
Caption: General workflow for in vitro metabolism studies of this compound.
Regulation of CYP3A4 Expression
The expression of CYP3A4 is regulated by nuclear receptors, primarily the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). Xenobiotics can bind to and activate these receptors, leading to an increase in the transcription of the CYP3A4 gene. To date, there is no specific information in the reviewed literature to suggest that this compound or its metabolites are inducers of CYP3A4 via these signaling pathways.
General CYP3A4 Induction Pathway
References
- 1. Metabolism of m-CPP, trazodone, nefazodone, and this compound: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatic in Vitro Metabolism of this compound, an Antidepressant Drug, in the Rat and Human|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of this compound | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note & Protocol: HPLC-Based Quantification of Etoperidone
This document provides a comprehensive guide for the quantitative analysis of Etoperidone in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with UV detection. The provided methods are based on established analytical practices for similar compounds and serve as a robust starting point for method development and validation in a research or quality control setting.
Introduction
This compound is an antidepressant of the phenylpiperazine class.[1] Its therapeutic action is primarily attributed to its antagonist activity at serotonin 5-HT1A and 5-HT2A receptors, as well as its inhibition of serotonin reuptake.[1][2][3] Accurate and precise quantification of this compound is crucial for drug development, pharmacokinetic studies, and quality control of pharmaceutical dosage forms. This application note details a proposed Reverse-Phase HPLC (RP-HPLC) method for the determination of this compound.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of a validated HPLC method for this compound quantification. Researchers should populate this table with their experimental data during method validation.
| Parameter | Expected Performance |
| Chromatography | |
| Retention Time (t R ) | ~ 3 - 8 min |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Validation | |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined (e.g., ~0.1 µg/mL) |
| Limit of Quantification (LOQ) | To be determined (e.g., ~0.3 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Robustness | No significant changes in results with minor variations in method parameters. |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Analytical grade potassium dihydrogen phosphate
-
Analytical grade ortho-phosphoric acid
-
Purified water (HPLC grade)
-
0.45 µm membrane filters
Instrumentation
A standard HPLC system equipped with:
-
Isocratic or Gradient Pumping System
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The following conditions are a recommended starting point and may require optimization:
| Parameter | Condition |
| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) in a 60:40 v/v ratio |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 234 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
3.4.1. Phosphate Buffer (pH 3.0)
-
Dissolve a suitable amount of potassium dihydrogen phosphate in purified water to make a 20 mM solution.
-
Adjust the pH to 3.0 with ortho-phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
3.4.2. Mobile Phase Preparation
-
Mix acetonitrile and the prepared phosphate buffer in a 60:40 volume ratio.
-
Degas the mobile phase using sonication or vacuum filtration.
3.4.3. Standard Stock Solution (e.g., 100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
3.4.4. Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1-50 µg/mL).
Sample Preparation
For Pharmaceutical Tablets:
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Transfer the powder to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and measure the peak areas.
-
Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Simplified Signaling Pathway of this compound
This compound exerts its effects through interaction with serotonergic and adrenergic receptors. A simplified representation of the downstream signaling is shown below.
Caption: Simplified signaling pathway for this compound's antagonist activity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Studying the Behavioral Effects of Etoperidone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoperidone, an atypical antidepressant of the phenylpiperazine class, has a complex pharmacological profile characterized by its activity as a serotonin antagonist and reuptake inhibitor (SARI).[1][2] Its behavioral effects are primarily mediated by its major metabolite, m-chlorophenylpiperazine (mCPP), which exhibits affinity for various serotonergic and adrenergic receptors.[3][4] Understanding the preclinical behavioral pharmacology of this compound is crucial for elucidating its therapeutic potential and side-effect profile. This document provides detailed application notes and protocols for utilizing various animal models to study the behavioral effects of this compound, with a focus on its potential antidepressant, anxiolytic, and antipsychotic-like properties.
Pharmacological Profile of this compound
This compound's mechanism of action involves a biphasic effect on serotonin transmission, acting as both a serotonin receptor inhibitor and a weak inhibitor of serotonin, norepinephrine, and dopamine reuptake.[3][4] Its primary activity stems from its metabolite, mCPP, which is an agonist at 5-HT2C receptors and an antagonist at 5-HT2A receptors.[3][4] The parent compound also demonstrates antagonism at α-adrenergic receptors.[3]
Receptor Binding Affinities (Ki, nM):
| Receptor/Transporter | This compound (Ki, nM) |
| Serotonin | |
| 5-HT2A | 36[1] |
| 5-HT1A | 85 (may be a partial agonist)[1] |
| SERT | 890[1] |
| Adrenergic | |
| α1 | 38[1] |
| α2 | 570[1] |
| NET | 20,000[1] |
| Dopamine | |
| D2 | 2,300[1] |
| DAT | 52,000[1] |
| Histamine | |
| H1 | 3,100[1] |
| Muscarinic | |
| mACh | >35,000[1] |
Signaling Pathway of this compound and its Metabolite mCPP
The following diagram illustrates the primary signaling pathways affected by this compound and its active metabolite, mCPP.
Caption: Signaling pathway of this compound and its active metabolite mCPP.
Animal Models for Behavioral Assessment
The following sections detail various animal models that can be employed to assess the behavioral effects of this compound.
Models for Antipsychotic-like Activity
The CAR test is a predictive model for antipsychotic activity. Drugs that selectively suppress the conditioned avoidance response without impairing the escape response are considered to have antipsychotic potential.
Experimental Protocol:
-
Apparatus: A shuttle box with two compartments separated by a door or a hurdle. One compartment is equipped with a cue light or tone (conditioned stimulus, CS) and a grid floor for delivering a mild foot shock (unconditioned stimulus, US).
-
Procedure:
-
Acquisition Training: A rat or mouse is placed in one compartment. The CS (e.g., a light or tone) is presented for a set duration (e.g., 10 seconds), followed by the US (e.g., a mild foot shock). The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal fails to move during the CS, the shock is delivered until it escapes to the other compartment (escape response). This is repeated for a set number of trials.
-
Drug Testing: Once the animals have reached a stable baseline of avoidance responding (e.g., >80% avoidance), they are administered this compound or a vehicle control.
-
Test Session: The animals are then tested in the CAR paradigm, and the number of avoidance, escape, and non-escape responses are recorded.
-
Quantitative Data for this compound:
| Animal Model | Drug Administration | ED50 (95% Confidence Limits) | Reference |
| Conditioned Avoidance Response (Rat) | Intraperitoneal (IP) | 10.4 (8.5, 13.2) mg/kg | [3] |
Workflow for Conditioned Avoidance Response Test:
Caption: Workflow for the Conditioned Avoidance Response (CAR) test.
Apomorphine, a dopamine agonist, induces stereotyped behaviors (e.g., sniffing, licking, gnawing) in rodents. Antipsychotic drugs, particularly those with D2 receptor blocking properties, can antagonize these behaviors. Although this compound has weak affinity for D2 receptors, this test can be used to assess any potential indirect dopaminergic modulation.
Experimental Protocol:
-
Animals: Rats or mice.
-
Procedure:
-
Animals are pre-treated with this compound or vehicle.
-
After a specified pre-treatment time, animals are administered apomorphine (typically 0.5-5 mg/kg, s.c.).
-
Stereotyped behaviors are then scored by a trained observer at regular intervals for a set duration (e.g., every 10 minutes for 1-2 hours) using a rating scale.
-
Quantitative Data for this compound: Specific quantitative data for this compound in the apomorphine-induced stereotypy test is not readily available in the public domain.
Catalepsy, a state of motor immobility and waxy flexibility, is often induced by typical antipsychotics and is considered a model for extrapyramidal side effects. This test can be used to evaluate the potential for this compound to induce such side effects.
Experimental Protocol:
-
Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm for rats).
-
Procedure:
-
Animals are administered this compound or a positive control (e.g., haloperidol).
-
At various time points after administration, the animal's forepaws are gently placed on the bar.
-
The latency to remove both paws from the bar is recorded, with a maximum cut-off time (e.g., 180 seconds).
-
Quantitative Data for this compound: Specific quantitative data for this compound in the catalepsy test is not readily available in the public domain.
Models for Antidepressant-like Activity
The FST is a widely used model to screen for antidepressant efficacy. It is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressants are known to reduce this immobility time.
Experimental Protocol:
-
Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure (for rats):
-
Pre-test session: On day 1, rats are placed in the cylinder for 15 minutes.
-
Drug Administration: Animals are treated with this compound or vehicle for a specified duration (e.g., acute or chronic administration).
-
Test session: On day 2 (24 hours after the pre-test), rats are placed back in the cylinder for 5 minutes, and the duration of immobility is recorded.
-
-
Procedure (for mice): A single 6-minute session is typically used, with immobility scored during the last 4 minutes.
Quantitative Data for this compound: Specific quantitative data for this compound in the forced swim test is not readily available in the public domain.
Similar to the FST, the TST is another model of behavioral despair used to screen for antidepressants. Immobility is induced by suspending mice by their tails.
Experimental Protocol:
-
Apparatus: A horizontal bar from which the mouse can be suspended.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse.
-
The mouse is suspended from the bar by the tape for a 6-minute session.
-
The duration of immobility is recorded.
-
Quantitative Data for this compound: Specific quantitative data for this compound in the tail suspension test is not readily available in the public domain.
Models for Anxiolytic-like Activity
The EPM is a widely used test to assess anxiety-like behavior in rodents. It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Experimental Protocol:
-
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Animals are administered this compound or vehicle.
-
After a pre-treatment period, the animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute session, and parameters such as time spent in open/closed arms and number of entries into each arm are analyzed.
-
Quantitative Data for this compound: Specific quantitative data for this compound in the elevated plus maze test is not readily available in the public domain.
This test assesses social anxiety by measuring the amount of time a rodent spends interacting with an unfamiliar conspecific. Anxiolytic drugs generally increase the duration of social interaction.
Experimental Protocol:
-
Apparatus: A neutral, well-lit open field arena.
-
Procedure:
-
Pairs of unfamiliar, weight-matched male rodents are used.
-
One animal in each pair is treated with this compound, and the other with vehicle.
-
The pair is placed in the arena, and their social behaviors (e.g., sniffing, following, grooming) are recorded for a set duration (e.g., 10 minutes).
-
Quantitative Data for this compound: Specific quantitative data for this compound in the social interaction test is not readily available in the public domain.
Other Relevant Behavioral Models
5-Hydroxytryptophan (5-HTP) is a serotonin precursor that induces a characteristic head-twitch response in rodents, which is mediated by 5-HT2A receptors. Antagonists of the 5-HT2A receptor, like this compound, are expected to inhibit this behavior.
Experimental Protocol:
-
Animals: Mice or rats.
-
Procedure:
-
Animals are pre-treated with this compound or vehicle.
-
After a specified pre-treatment time, animals are administered 5-HTP.
-
The number of head twitches is counted for a set duration (e.g., 30 minutes).
-
Quantitative Data for this compound:
| Animal Model | Drug Administration | ED50 | Reference |
| 5-HTP-Induced Head Twitch (Mice) | Intraperitoneal (IP) | 2.89 mg/kg | [4] |
| 5-HTP-Induced Head Twitch (Rats) | Intraperitoneal (IP) | 2.29 mg/kg | [4] |
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a selective 5-HT1A receptor agonist that induces reciprocal forepaw treading in rats. Compounds with 5-HT1A antagonist properties, such as this compound, can block this effect.
Experimental Protocol:
-
Animals: Reserpinized rats.
-
Procedure:
-
Rats are pre-treated with reserpine to deplete monoamines.
-
Animals are then administered this compound or vehicle.
-
Subsequently, 8-OH-DPAT is administered.
-
The presence and frequency of reciprocal forepaw treading are scored.
-
Quantitative Data for this compound:
| Animal Model | Drug Administration | ID50 | Reference |
| Inhibition of 8-OH-DPAT-induced reciprocal forepaw treading (Rats) | Intraperitoneal (IP) | 17.4 mg/kg |
Conclusion
The animal models and protocols described in this document provide a framework for the preclinical evaluation of the behavioral effects of this compound. While quantitative data for this compound is available for some specific models, further research is needed to fully characterize its profile in a broader range of behavioral paradigms, particularly those assessing anxiolytic and antidepressant-like effects. The provided protocols can serve as a starting point for designing and conducting such studies, contributing to a more comprehensive understanding of this compound's therapeutic potential.
References
Application Notes and Protocols for Etoperidone Receptor Occupancy Studies Utilizing Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoperidone is a psychoactive compound that has been investigated for its antidepressant and anxiolytic properties. Its therapeutic effects are believed to be mediated through its interaction with various neurotransmitter receptors, primarily within the serotonergic and adrenergic systems. Understanding the receptor occupancy of this compound is crucial for elucidating its mechanism of action, optimizing dosing, and predicting potential side effects. Radioligand binding assays are a powerful and sensitive tool for quantifying the affinity of a drug for its target receptors. This document provides detailed application notes and protocols for conducting radioligand binding assays to determine the receptor occupancy of this compound.
Principle of Radioligand Binding Assays
Radioligand binding assays are based on the principle of competitive binding. A radioactively labeled ligand (radioligand) with known high affinity and specificity for a particular receptor is incubated with a biological sample containing the receptor (e.g., brain tissue homogenates or cell lines expressing the receptor). The binding of the radioligand to the receptor is then measured. To determine the affinity of an unlabeled compound, such as this compound, a competition experiment is performed. In this setup, the biological sample is incubated with the radioligand and varying concentrations of the unlabeled test compound. The unlabeled compound will compete with the radioligand for binding to the receptor. By measuring the concentration of the unlabeled compound required to inhibit 50% of the specific binding of the radioligand (IC50), the inhibitory constant (Ki) can be calculated. The Ki value is an inverse measure of the binding affinity of the compound for the receptor.
Data Presentation: this compound Receptor Binding Profile
The following table summarizes the binding affinities of this compound for key neurotransmitter receptors, as determined by in vitro radioligand binding assays.
| Receptor | Radioligand | Tissue/System | Ki (nM) | Reference |
| Serotonin 5-HT1A | [3H]8-OH-DPAT | Rat cerebral cortical synaptosomes | 20.2 | [1] |
| Serotonin 5-HT2 | Not Specified | Human brain tissue | Potent Antagonist | [2][3] |
| Alpha-1 Adrenergic | Not Specified | Human brain tissue | Potent Antagonist | [2][3] |
| Alpha-2 Adrenergic | Not Specified | Human brain tissue | Potent Antagonist | [2][3] |
Note: The study by Cusack et al. (1994) demonstrated potent binding of this compound to 5-HT2, alpha-1, and alpha-2 adrenergic receptors in human brain tissue, though specific Ki values were not detailed in the available abstract.[2][3]
Experimental Protocols
Membrane Preparation from Brain Tissue
This protocol describes the preparation of crude synaptic membranes from rodent brain tissue, a common source of receptors for binding assays.
Materials:
-
Rodent brain tissue (e.g., cortex, hippocampus)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Centrifuge and rotor capable of 48,000 x g
-
Glass-Teflon homogenizer
-
Bradford assay reagents for protein quantification
Procedure:
-
Dissect the desired brain region on ice and weigh it.
-
Homogenize the tissue in 10 volumes (w/v) of ice-cold Homogenization Buffer using a glass-Teflon homogenizer (10-12 passes at 500 rpm).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Carefully collect the supernatant and centrifuge it at 48,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.
-
Centrifuge again at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the final pellet in a smaller volume of Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Store the membrane aliquots at -80°C until use.
Radioligand Binding Assay for 5-HT1A Receptor Occupancy
This protocol is for a competition binding assay to determine the affinity of this compound for the 5-HT1A receptor using the radioligand [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT).
Materials:
-
Brain membrane preparation (e.g., from rat cerebral cortex)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4
-
Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol)
-
Non-specific binding determinator: 10 µM 5-HT (Serotonin)
-
This compound stock solution and serial dilutions
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
In a 96-well microplate, set up the assay in triplicate for total binding, non-specific binding, and each concentration of this compound.
-
For each well, add:
-
50 µL of Assay Buffer (for total binding) or 50 µL of 10 µM 5-HT (for non-specific binding) or 50 µL of this compound dilution.
-
50 µL of [3H]8-OH-DPAT at a final concentration of ~1 nM.
-
150 µL of the membrane preparation (containing 100-200 µg of protein).
-
-
Incubate the plate at 25°C for 30 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
Radioligand Binding Assay for Alpha-1 Adrenergic Receptor Occupancy
This protocol outlines a competition binding assay to determine the affinity of this compound for the alpha-1 adrenergic receptor using the radioligand [3H]Prazosin.
Materials:
-
Brain membrane preparation (e.g., from rat cortex)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4
-
Radioligand: [3H]Prazosin (specific activity ~70-90 Ci/mmol)
-
Non-specific binding determinator: 10 µM Phentolamine
-
This compound stock solution and serial dilutions
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
In a 96-well microplate, set up the assay in triplicate for total binding, non-specific binding, and each concentration of this compound.
-
For each well, add:
-
50 µL of Assay Buffer (for total binding) or 50 µL of 10 µM Phentolamine (for non-specific binding) or 50 µL of this compound dilution.
-
50 µL of [3H]Prazosin at a final concentration of ~0.2 nM.
-
150 µL of the membrane preparation (containing 100-200 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
-
Determine IC50:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
-
Visualizations
Caption: Experimental workflow for radioligand binding assay.
Caption: Signaling pathways of this compound's antagonist action.
References
Application Notes and Protocols for the Synthesis of Etoperidone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of etoperidone and its derivatives, intended for research purposes. This compound is a phenylpiperazine antidepressant that acts as a serotonin antagonist and reuptake inhibitor.[1][2] The following protocols are based on established synthetic methodologies for related compounds and provide a framework for the preparation of this compound analogs to investigate their structure-activity relationships (SAR).
Overview of Synthetic Strategy
The synthesis of this compound and its derivatives can be conceptually divided into two main parts: the synthesis of the substituted 1,2,4-triazol-3-one core and the preparation of the 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine side chain, followed by their condensation.
General Synthetic Scheme
Caption: General two-part synthetic approach to this compound.
Experimental Protocols
Protocol 1: Synthesis of 4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (this compound Core)
This protocol outlines a plausible synthesis for the key triazolone intermediate, based on general methods for the synthesis of substituted 1,2,4-triazol-3-ones.
Step 1a: Synthesis of N-Ethylhydrazinecarboxamide
-
Materials: Hydrazine hydrate, Ethyl isocyanate, Diethyl ether.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser, dissolve hydrazine hydrate (1.0 eq) in diethyl ether.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of ethyl isocyanate (1.0 eq) in diethyl ether via the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield N-ethylhydrazinecarboxamide.
-
Step 1b: Synthesis of 1-Propionyl-4-ethylsemicarbazide
-
Materials: N-Ethylhydrazinecarboxamide, Propionyl chloride, Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Suspend N-ethylhydrazinecarboxamide (1.0 eq) in DCM in a round-bottom flask.
-
Add pyridine (1.1 eq) to the suspension and cool the mixture to 0-5 °C.
-
Slowly add propionyl chloride (1.05 eq) to the mixture with stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-propionyl-4-ethylsemicarbazide.
-
Step 1c: Cyclization to 4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
-
Materials: 1-Propionyl-4-ethylsemicarbazide, Sodium hydroxide solution (e.g., 2 M).
-
Procedure:
-
Reflux a solution of 1-propionyl-4-ethylsemicarbazide (1.0 eq) in a 2 M aqueous solution of sodium hydroxide for 4-6 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure 4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one.
-
Protocol 2: Synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (Side Chain)
This protocol describes the alkylation of 1-(3-chlorophenyl)piperazine to form the required side chain.
-
Materials: 1-(3-Chlorophenyl)piperazine, 1-Bromo-3-chloropropane, Sodium carbonate, Acetonitrile.
-
Procedure:
-
To a solution of 1-(3-chlorophenyl)piperazine (1.0 eq) in acetonitrile, add sodium carbonate (2.0 eq).
-
Add 1-bromo-3-chloropropane (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, using a suitable eluent system such as ethyl acetate/hexane) to obtain 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine.
-
Protocol 3: Synthesis of this compound
This final step involves the condensation of the triazolone core with the piperazine side chain.
-
Materials: 4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, Potassium carbonate, N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve 4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add a solution of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (1.1 eq) in DMF.
-
Heat the reaction mixture at 80-90 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved by modifying the starting materials in Protocol 1 and 2.
-
Variation of the Triazolone Core: By using different alkyl isocyanates and acyl chlorides in Protocol 1, a variety of N-alkyl and C-alkyl substituted triazolone cores can be synthesized.
-
Variation of the Phenylpiperazine Moiety: A range of substituted phenylpiperazines can be used in Protocol 2 to introduce different substituents on the phenyl ring of the side chain.
Data Presentation
| Derivative | R1 (at Triazole N4) | R2 (at Triazole C5) | R3 (at Phenyl Ring) | Yield (%) | Purity (%) | Analytical Method |
| This compound | Ethyl | Ethyl | 3-Chloro | [Data not available in literature] | [Data not available in literature] | HPLC, NMR |
| Analog 1 | Methyl | Ethyl | 3-Chloro | - | - | - |
| Analog 2 | Ethyl | Propyl | 3-Chloro | - | - | - |
| Analog 3 | Ethyl | Ethyl | 4-Fluoro | - | - | - |
| Analog 4 | Ethyl | Ethyl | 2-Methoxy | - | - | - |
Note: The yields and purities are hypothetical and would need to be determined experimentally.
Signaling Pathways and Logical Relationships
The pharmacological activity of this compound and its derivatives is primarily mediated through their interaction with serotonergic and adrenergic receptors.[1] The following diagram illustrates the key targets.
Caption: Key pharmacological targets of this compound.
Experimental Workflow
The overall experimental workflow for the synthesis and evaluation of this compound derivatives is depicted below.
Caption: Workflow for synthesis and evaluation of derivatives.
Structure-Activity Relationship (SAR) Insights
The phenylpiperazine moiety is a common scaffold in many centrally acting drugs, and its substitution pattern significantly influences receptor affinity and selectivity.
-
Phenyl Ring Substitution: The position and nature of the substituent on the phenyl ring are critical for affinity to serotonin and adrenergic receptors. For instance, a meta-chloro substituent, as in this compound, is often found in compounds with significant serotonergic activity.[3]
-
Triazolone Substituents: The alkyl groups on the triazolone ring can influence the pharmacokinetic properties of the molecule, such as lipophilicity and metabolic stability.
-
Linker Length: The length of the alkyl chain connecting the piperazine and triazolone moieties can impact receptor affinity and selectivity.
By systematically modifying these structural features using the provided synthetic protocols, researchers can explore the SAR of this compound derivatives and potentially develop new compounds with improved pharmacological profiles.
References
Quantitative Analysis of Etoperidone and m-Chlorophenylpiperazine (mCPP) in Human Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative determination of Etoperidone, an atypical antidepressant, and its primary active metabolite, m-chlorophenylpiperazine (mCPP), in human plasma. The protocols described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document outlines three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering a range of options to suit different laboratory capabilities and sensitivity requirements.
Introduction
This compound is a phenylpiperazine class antidepressant that is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Its major active metabolite, mCPP, also exhibits significant pharmacological activity and contributes to the overall therapeutic and potential adverse effects of the parent drug.[3][4][5][6] Accurate and reliable measurement of both this compound and mCPP in plasma is crucial for understanding their pharmacokinetic profiles, establishing therapeutic ranges, and ensuring patient safety.
The analytical methods detailed below provide a framework for the extraction and quantification of these compounds from a complex biological matrix like plasma. While specific methods for this compound are not extensively published, the protocols are based on validated methods for the structurally similar drug Trazodone and its identical metabolite mCPP, and can be adapted and validated for this compound analysis.[7][8][9]
Metabolic Pathway of this compound
This compound undergoes extensive metabolism through several pathways, including alkyl hydroxylation, phenyl hydroxylation, and N-dealkylation.[1][2][10] The N-dealkylation pathway is of particular importance as it leads to the formation of the active metabolite mCPP. The primary enzyme responsible for these transformations is CYP3A4.[1][2]
Figure 1. Simplified metabolic pathway of this compound.
Analytical Techniques and Protocols
The choice of analytical technique depends on the required sensitivity, selectivity, and the instrumentation available. LC-MS/MS is generally the most sensitive and specific method, followed by GC-MS and then HPLC-UV.
Sample Preparation
Effective sample preparation is critical for removing interfering substances from the plasma matrix and concentrating the analytes of interest. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Figure 2. General workflow for plasma sample preparation.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine therapeutic drug monitoring where high sensitivity is not the primary requirement. The following protocol is adapted from a validated method for Trazodone and mCPP.[8]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials:
-
C8 SPE cartridges (e.g., 50 mg, 1 mL)
-
Methanol
-
Acetonitrile
-
Phosphate buffer (pH 3.5)
-
Internal Standard (IS): Loxapine solution (1 µg/mL in methanol)
-
-
Procedure:
-
To 1 mL of plasma, add 50 µL of the internal standard solution and vortex.
-
Condition the C8 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
-
2. HPLC Instrumentation and Conditions
| Parameter | Condition |
| Column | C8 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 70% Aqueous phosphate buffer (pH 3.5 with triethylamine) : 30% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 255 nm |
| Injection Volume | 20 µL |
3. Validation Parameters (Expected)
| Parameter | This compound | mCPP |
| Linearity Range | 10 - 1000 ng/mL | 5 - 500 ng/mL |
| LOD | ~5 ng/mL | ~2 ng/mL |
| LOQ | ~10 ng/mL | ~5 ng/mL |
| Accuracy | 85 - 115% | 85 - 115% |
| Precision (%RSD) | < 15% | < 15% |
| Extraction Yield | > 90% | > 90% |
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher specificity than HPLC-UV and is a robust technique for quantitative analysis. This protocol is based on a method for Trazodone and mCPP in plasma and brain tissue.[9]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Materials:
-
Benzene (or a safer alternative like methyl tert-butyl ether)
-
Heptafluorobutyric anhydride (HFBA) for derivatization of mCPP
-
Internal Standards: A suitable structural analog for this compound and a deuterated analog for mCPP.
-
-
Procedure:
-
To 1 mL of plasma, add the internal standards and vortex.
-
Add 5 mL of benzene and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and divide it into two portions.
-
For this compound: Evaporate one portion to dryness and reconstitute in 100 µL of methanol for GC-MS analysis.
-
For mCPP: To the second portion, add 100 µL of HFBA solution and heat at 60°C for 30 minutes to form the heptafluorobutyryl derivative. Evaporate to dryness and reconstitute in 100 µL of ethyl acetate for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temp. | 250°C |
| Oven Program | Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| MS Interface Temp. | 280°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
3. Validation Parameters (Expected)
| Parameter | This compound | mCPP (derivatized) |
| Linearity Range | 5 - 500 ng/mL | 1 - 200 ng/mL |
| LOD | ~1 ng/mL | ~0.5 ng/mL |
| LOQ | ~5 ng/mL | ~1 ng/mL |
| Accuracy | 85 - 115% | 85 - 115% |
| Precision (%RSD) | < 15% | < 15% |
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical quantification, offering the highest sensitivity and selectivity. This protocol is adapted from a high-throughput method for Trazodone and mCPP.[7]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Materials:
-
n-Hexane
-
Internal Standard: Nefazodone or a deuterated analog of this compound.
-
-
Procedure:
-
To 500 µL of plasma, add the internal standard solution.
-
Add 5 mL of n-hexane and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Freeze the aqueous layer in an acetone/dry ice bath.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
-
2. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Column | Cyano column (e.g., 100 mm x 2.1 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic acid in water (Gradient or Isocratic) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical - requires optimization)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [M+H]+ | Fragment 1 |
| Fragment 2 | ||
| mCPP | 197.2 | 118.1 |
| Internal Std. | [M+H]+ | Fragment |
3. Validation Parameters (Expected)
| Parameter | This compound | mCPP |
| Linearity Range | 0.1 - 100 ng/mL | 0.05 - 50 ng/mL |
| LOD | ~0.03 ng/mL | ~0.01 ng/mL |
| LOQ | ~0.1 ng/mL | ~0.05 ng/mL |
| Accuracy | 90 - 110% | 90 - 110% |
| Precision (%RSD) | < 10% | < 10% |
Summary of Quantitative Data
The following table summarizes the expected performance characteristics of the described analytical methods for the quantification of this compound and mCPP in plasma.
| Analytical Technique | Analyte | Linearity Range (ng/mL) | LOQ (ng/mL) | Precision (%RSD) |
| HPLC-UV | This compound | 10 - 1000 | ~10 | < 15% |
| mCPP | 5 - 500 | ~5 | < 15% | |
| GC-MS | This compound | 5 - 500 | ~5 | < 15% |
| mCPP | 1 - 200 | ~1 | < 15% | |
| LC-MS/MS | This compound | 0.1 - 100 | ~0.1 | < 10% |
| mCPP | 0.05 - 50 | ~0.05 | < 10% |
Conclusion
The analytical methods and protocols presented provide a comprehensive guide for the measurement of this compound and its active metabolite mCPP in human plasma. The selection of the most appropriate method will depend on the specific research or clinical question, required sensitivity, and available laboratory resources. It is imperative that any of these methods be fully validated in the end-user's laboratory to ensure compliance with regulatory guidelines and to guarantee the generation of high-quality, reliable data.
References
- 1. In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Metabolism of m-CPP, trazodone, nefazodone, and this compound: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative pharmacological study of trazodone, this compound and 1-(m-chlorophenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of plasma and brain concentrations of trazodone and its metabolite, 1-m-chlorophenylpiperazine, by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatic in Vitro Metabolism of this compound, an Antidepressant Drug, in the Rat and Human|Airiti Library 華藝線上圖書館 [airitilibrary.com]
Application Notes & Protocols: Assessing Etoperidone's Neurotransmitter Effects via In Vivo Microdialysis
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on utilizing in vivo microdialysis to elucidate the pharmacological effects of Etoperidone on key neurotransmitter systems in the brain. This document outlines the theoretical background, detailed experimental protocols, and expected data outcomes.
Application Note: this compound and Neurotransmitter Modulation
This compound is an atypical antidepressant classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1][2] Its therapeutic potential is believed to stem from a complex pharmacological profile that includes modulation of serotonergic and other neurotransmitter systems.[3][4] The primary activity of this compound is mediated by its major metabolite, m-chlorophenylpiperazine (mCPP).[1][3][4] Understanding the precise in vivo effects of this compound on extracellular neurotransmitter concentrations is crucial for characterizing its mechanism of action and guiding further drug development.
In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of discrete brain regions in awake, freely moving animals.[5][6][7] When coupled with sensitive analytical methods like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), it allows for the quantification of neurotransmitters and their metabolites, providing real-time insights into drug-induced neurochemical changes.[8][9][10] This protocol details the application of in vivo microdialysis to assess how this compound administration alters serotonin (5-HT) and dopamine (DA) levels, reflecting its combined receptor antagonism and weak reuptake inhibition properties.
Pharmacological Profile of this compound
This compound exhibits a multi-target binding profile. It has a biphasic effect on serotonin transmission, acting as both a receptor antagonist and a weak reuptake inhibitor.[3][4][11] Its activity is largely attributed to its metabolite, mCPP.[1][4] The table below summarizes its binding affinities.
Table 1: Receptor and Transporter Binding Profile of this compound
| Target Site | Affinity (Ki, nM) | Action | Reference |
|---|---|---|---|
| Serotonin 5-HT2A Receptor | 36 | Antagonist | [1] |
| Serotonin 5-HT1A Receptor | 85 | Antagonist / Weak Partial Agonist | [1][12] |
| Serotonin Transporter (SERT) | 890 | Weak Inhibitor | [1] |
| Alpha-1 Adrenergic Receptor | 38 | Antagonist | [1] |
| Dopamine D2 Receptor | 2,300 | Very Weak Antagonist | [1] |
| Norepinephrine Transporter (NET) | 20,000 | Negligible | [1] |
| Dopamine Transporter (DAT) | 52,000 | Negligible |[1] |
This profile suggests that this compound's primary effects will be mediated by 5-HT2A receptor blockade and to a lesser extent, serotonin reuptake inhibition. The antagonism of 5-HT2A receptors is a key feature of many atypical antipsychotic and antidepressant drugs.[13][14][15]
Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action for this compound at a synapse, focusing on its interaction with serotonergic and dopaminergic systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Serotonin antagonist and reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 7. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]
- 11. The effect of this compound, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Cell-Based Functional Assays for Etoperidone's Agonistic and Antagonistic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoperidone is an atypical antidepressant classified as a serotonin antagonist and reuptake inhibitor (SARI). Its pharmacological effects are largely attributed to its active metabolite, m-chlorophenylpiperazine (mCPP). Understanding the functional activity of this compound and mCPP at their specific molecular targets is crucial for elucidating their mechanism of action and potential therapeutic applications. These application notes provide detailed protocols for cell-based functional assays to characterize the agonistic and antagonistic properties of this compound and mCPP at key serotonin and adrenergic receptors.
The primary targets for this compound and its metabolite mCPP include:
-
5-HT2A Receptor: Antagonistic activity.
-
5-HT2C Receptor: Agonistic activity.
-
α1-Adrenergic Receptor: Antagonistic activity.
-
α2-Adrenergic Receptor: Antagonistic activity.
-
5-HT1A Receptor: Primarily antagonistic activity with potential weak partial agonism.[1]
Data Presentation: Summary of this compound and mCPP's Pharmacological Properties
The following tables summarize the known binding affinities and functional activities of this compound and its metabolite mCPP at their principal receptor targets. It is important to note that while binding affinity (Ki) indicates the strength of interaction between a compound and a receptor, functional assays (providing EC50 for agonists or IC50 for antagonists) are necessary to determine the biological response elicited by this interaction.
| Compound | Receptor | Action | Quantitative Data | Assay Type | Reference |
| This compound | 5-HT1A | Antagonist / Weak Partial Agonist | Ki: 20.2 nM, ID50: 17.4 mg/kg | Radioligand Binding ([3H]8-OH-DPAT), In vivo (rat) | [1] |
| α1-Adrenergic | Antagonist | Ki: 38 nM | Radioligand Binding | ||
| α2-Adrenergic | Antagonist | Ki: 570 nM | Radioligand Binding | ||
| mCPP | 5-HT2A | Antagonist | IC50: 360 - 1300 nM | Radioligand Binding (human brain membranes) | [2] |
| 5-HT2C | Agonist | EC50: 110 nM | Phosphoinositide Hydrolysis | [3] | |
| 5-HT1A | Antagonist / Weak Partial Agonist | Ki: 18.9 nM, ID50: 13.4 mg/kg | Radioligand Binding ([3H]8-OH-DPAT), In vivo (rat) | [1] | |
| α2-Adrenergic | Antagonist | IC50: 570 nM | Radioligand Binding (3H-rauwolscine) | [2] |
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
Caption: Gq-coupled signaling pathways for 5-HT2A, 5-HT2C, and α1-adrenergic receptors.
Caption: Gi-coupled signaling pathways for 5-HT1A and α2-adrenergic receptors.
Experimental Workflow
Caption: General experimental workflow for cell-based functional assays.
Experimental Protocols
Calcium Mobilization Assay (for 5-HT2A, 5-HT2C, and α1-Adrenergic Receptors)
This protocol is designed to measure intracellular calcium mobilization following the activation of Gq-coupled receptors.
Materials and Reagents:
-
HEK293 or CHO cells stably expressing the human 5-HT2A, 5-HT2C, or α1-adrenergic receptor.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-8 AM, Calcium-6).
-
Probenecid (if required to prevent dye extrusion).
-
This compound and mCPP stock solutions in DMSO.
-
Reference agonist (e.g., Serotonin for 5-HT receptors, Phenylephrine for α1-adrenergic receptor).
-
Reference antagonist (e.g., Ketanserin for 5-HT2A, Prazosin for α1-adrenergic).
-
96-well or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and seed them into assay plates at an optimized density (e.g., 20,000-50,000 cells/well).
-
Incubate plates at 37°C, 5% CO2 for 18-24 hours.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution in assay buffer according to the manufacturer's instructions, often including probenecid.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Agonist Assay (for 5-HT2C):
-
Prepare serial dilutions of mCPP in assay buffer.
-
Place the assay plate in the fluorescence plate reader.
-
Record baseline fluorescence for 10-20 seconds.
-
Inject the mCPP dilutions and continue recording the fluorescence signal for 60-120 seconds.
-
The peak fluorescence intensity is used to determine the agonistic effect.
-
-
Antagonist Assay (for 5-HT2A and α1-Adrenergic):
-
Prepare serial dilutions of this compound or mCPP in assay buffer.
-
Add the antagonist dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
Prepare the reference agonist at a concentration that elicits ~80% of the maximal response (EC80).
-
Place the assay plate in the fluorescence plate reader and record baseline fluorescence.
-
Inject the EC80 concentration of the reference agonist and record the fluorescence signal for 60-120 seconds.
-
The inhibition of the agonist-induced signal determines the antagonistic activity.
-
-
Data Analysis:
-
Normalize the data to baseline and express as a percentage of the maximal response of the reference agonist.
-
For agonist activity, fit the dose-response curve using a four-parameter logistic equation to determine the EC50 value.
-
For antagonist activity, fit the dose-response curve to determine the IC50 value.
-
G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Assay (for 5-HT1A Receptors)
This assay measures the activation of Gi-coupled receptors by detecting changes in membrane potential resulting from the opening of GIRK channels. A thallium flux assay is a common readout method.
Materials and Reagents:
-
HEK293 cells co-expressing the human 5-HT1A receptor and GIRK channel subunits.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Thallium-sensitive dye (e.g., FluxOR™ Thallium Detection Kit).
-
Stimulus buffer containing thallium sulfate.
-
This compound and mCPP stock solutions.
-
Reference agonist (e.g., 8-OH-DPAT).
-
Reference antagonist (e.g., WAY-100635).
-
96-well or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated injection.
Protocol:
-
Cell Plating:
-
Seed cells into assay plates and incubate for 18-24 hours.
-
-
Dye Loading:
-
Prepare the thallium-sensitive dye loading solution and add it to the cells.
-
Incubate at room temperature in the dark for 60-90 minutes.
-
-
Antagonist Assay:
-
Add serial dilutions of this compound or mCPP to the wells and incubate for 15-30 minutes.
-
Prepare a solution of the reference agonist (e.g., 8-OH-DPAT) in stimulus buffer.
-
Place the plate in the fluorescence reader and record baseline fluorescence.
-
Inject the agonist/thallium solution and record the fluorescence increase for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence to determine the level of GIRK channel activation.
-
Normalize the data and fit the dose-response curve for the antagonist to determine the IC50 value.
-
β-Arrestin Recruitment Assay (for all target receptors)
This assay measures the interaction of β-arrestin with an activated GPCR, providing a readout of receptor activation that is independent of G-protein coupling.
Materials and Reagents:
-
Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® cells from DiscoveRx) expressing the target receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.
-
Cell culture medium.
-
Assay buffer.
-
Detection reagents (substrate for β-galactosidase).
-
This compound and mCPP stock solutions.
-
Reference agonist and antagonist for each receptor.
-
White, solid-bottom assay plates.
-
Luminescence plate reader.
Protocol:
-
Cell Plating:
-
Seed the engineered cells in white assay plates and incubate for 18-24 hours.
-
-
Agonist Assay (for 5-HT2C):
-
Add serial dilutions of mCPP to the wells.
-
Incubate at 37°C for 60-90 minutes.
-
-
Antagonist Assay (for 5-HT2A, 5-HT1A, α1- and α2-Adrenergic):
-
Add serial dilutions of this compound or mCPP and incubate for 15-30 minutes.
-
Add the reference agonist at its EC80 concentration.
-
Incubate at 37°C for 60-90 minutes.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data and perform a four-parameter logistic curve fit to determine EC50 (agonist) or IC50 (antagonist) values.
-
References
- 1. This compound, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Etoperidone Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoperidone is an atypical antidepressant classified as a serotonin antagonist and reuptake inhibitor (SARI). Its pharmacological activity is attributed to the parent compound and its active metabolite, meta-chlorophenylpiperazine (mCPP).[1][2] this compound primarily acts as an antagonist at serotonin 5-HT2A and α1-adrenergic receptors and has weaker inhibitory effects on the reuptake of serotonin, norepinephrine, and dopamine.[1][3] The metabolism of this compound is extensive, with cytochrome P450 3A4 (CYP3A4) being the predominant enzyme responsible for its conversion to mCPP and other metabolites.[1][4] Given its primary metabolic pathway through CYP3A4, there is a significant potential for drug-drug interactions (DDIs) when this compound is co-administered with inhibitors or inducers of this enzyme.
These application notes provide detailed protocols for preclinical studies designed to evaluate the DDI potential of this compound, focusing on its interactions with the CYP3A4 enzyme system. The protocols cover in vitro assessments of CYP3A4 inhibition and induction, as well as in vivo pharmacokinetic and pharmacodynamic interaction studies.
In Vitro Drug Metabolism Studies
Cytochrome P450 (CYP3A4) Inhibition Assay
Objective: To determine the potential of this compound to inhibit the metabolic activity of human CYP3A4 using a selective substrate.
Methodology:
This protocol is adapted for a 96-well microtiter plate format using pooled human liver microsomes (HLMs) and midazolam as the CYP3A4 probe substrate.[5][6]
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
Midazolam (CYP3A4 substrate)
-
Ketoconazole (positive control inhibitor)[7]
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., deuterated 1'-hydroxymidazolam)
-
96-well microtiter plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and ketoconazole in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a stock solution of midazolam in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add 5 µL of this compound at various concentrations (e.g., 0.1 to 100 µM in triplicate) or ketoconazole (positive control, e.g., 0.01 to 10 µM). For the vehicle control, add 5 µL of the solvent.
-
Add 175 µL of a pre-warmed (37°C) master mix containing HLMs (final concentration 0.2 mg/mL) and midazolam (at a concentration approximate to its Km, e.g., 2-5 µM) in potassium phosphate buffer.[6]
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiate the reaction by adding 20 µL of the NADPH regenerating system to each well.
-
-
Reaction Termination and Sample Processing:
-
After a 10-minute incubation at 37°C, terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.
-
Seal the plate and centrifuge at 4000 rpm for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the 1'-hydroxymidazolam metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP3A4 activity at each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
-
Data Presentation:
Table 1: In Vitro CYP3A4 Inhibition by this compound
| Compound | IC50 (µM) |
| This compound | [Insert Value] |
| Ketoconazole | [Insert Value] |
Experimental Workflow:
Caption: Workflow for the in vitro CYP3A4 inhibition assay.
Cytochrome P450 (CYP3A4) Induction Assay
Objective: To determine the potential of this compound to induce the expression of CYP3A4 in human hepatocytes.
Methodology:
This protocol involves treating cryopreserved human hepatocytes with this compound and measuring the induction of CYP3A4 mRNA levels.[8][9]
Materials:
-
This compound
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Rifampicin (positive control inducer)[9]
-
Vehicle control (e.g., 0.1% DMSO)
-
Collagen-coated culture plates
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative real-time PCR (qPCR) system and reagents (e.g., SYBR Green)
-
Primers for CYP3A4 and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Hepatocyte Culture:
-
Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer (typically 24 hours).
-
-
Treatment:
-
Treat the hepatocytes with various concentrations of this compound (e.g., 0.1 to 50 µM in triplicate), rifampicin (positive control, e.g., 10 µM), or vehicle control for 48-72 hours.[10]
-
Replace the medium with fresh medium containing the test compounds every 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
At the end of the treatment period, lyse the cells and extract total RNA using a suitable kit.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Analysis:
-
Perform qPCR to quantify the relative mRNA expression levels of CYP3A4 and the housekeeping gene.
-
-
Data Analysis:
-
Calculate the fold induction of CYP3A4 mRNA for each treatment group relative to the vehicle control using the ΔΔCt method.
-
Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal fold induction) for this compound.
-
Data Presentation:
Table 2: In Vitro CYP3A4 Induction by this compound
| Compound | Concentration (µM) | Fold Induction (CYP3A4 mRNA) |
| This compound | 0.1 | [Insert Value] |
| 1 | [Insert Value] | |
| 10 | [Insert Value] | |
| 50 | [Insert Value] | |
| Rifampicin | 10 | [Insert Value] |
| Vehicle Control | - | 1.0 |
Experimental Workflow:
Caption: Workflow for the in vitro CYP3A4 induction assay.
In Vivo Pharmacokinetic Drug Interaction Study
Objective: To evaluate the effect of a CYP3A4 inhibitor (itraconazole) on the pharmacokinetics of this compound and its active metabolite, mCPP, in a relevant animal model.
Animal Model: Male Sprague-Dawley rats (220-260g) are a suitable model for pharmacokinetic studies of antidepressants.[11][12]
Methodology:
Materials:
-
This compound
-
Itraconazole (CYP3A4 inhibitor)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Male Sprague-Dawley rats
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats for at least one week before the study.
-
Randomly divide the rats into two groups (n=6 per group):
-
Group 1: this compound alone
-
Group 2: this compound + Itraconazole
-
-
-
Drug Administration:
-
Fast the rats overnight before dosing.
-
Group 1: Administer a single oral dose of this compound (e.g., 10 mg/kg) in the vehicle.
-
Group 2: Pre-treat with a single oral dose of itraconazole (e.g., 15 mg/kg) 30 minutes before administering the same dose of this compound.[13]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-etoperidone administration.[13]
-
Collect blood in heparinized tubes and centrifuge to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of this compound and mCPP in rat plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters for this compound and mCPP for both groups using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t1/2)
-
Clearance (CL/F)
-
Volume of distribution (Vd/F)
-
-
Data Presentation:
Table 3: Pharmacokinetic Parameters of this compound and mCPP in Rats
| Parameter | This compound Alone | This compound + Itraconazole |
| This compound | ||
| Cmax (ng/mL) | [Insert Value] | [Insert Value] |
| Tmax (h) | [Insert Value] | [Insert Value] |
| AUC0-t (ngh/mL) | [Insert Value] | [Insert Value] |
| t1/2 (h) | [Insert Value] | [Insert Value] |
| mCPP | ||
| Cmax (ng/mL) | [Insert Value] | [Insert Value] |
| Tmax (h) | [Insert Value] | [InsertValue] |
| AUC0-t (ngh/mL) | [Insert Value] | [Insert Value] |
| t1/2 (h) | [Insert Value] | [Insert Value] |
Experimental Workflow:
Caption: Workflow for the in vivo pharmacokinetic drug interaction study.
Pharmacodynamic Drug Interaction Study
Objective: To assess the impact of a CYP3A4 inhibitor on the antidepressant-like activity of this compound using the forced swim test.
Animal Model: Male Sprague-Dawley rats.
Methodology:
The forced swim test is a widely used behavioral paradigm to screen for antidepressant efficacy.[14][15]
Materials:
-
This compound
-
Itraconazole
-
Vehicle for oral administration
-
Forced swim test apparatus (a cylinder filled with water)
-
Video recording equipment
Protocol:
-
Animal Grouping and Dosing:
-
Randomly divide rats into four groups (n=10 per group):
-
Group 1: Vehicle
-
Group 2: this compound alone
-
Group 3: Itraconazole alone
-
Group 4: this compound + Itraconazole
-
-
Administer the respective treatments orally. For Group 4, administer itraconazole 30 minutes before this compound.
-
-
Forced Swim Test:
-
Pre-test (Day 1): 60 minutes after the final drug administration, place each rat individually into the swim cylinder (water temperature 24-25°C, depth 30 cm) for a 15-minute pre-swim session. This is to induce a state of behavioral despair.
-
Test (Day 2): 24 hours after the pre-test, administer the same drug treatments. 60 minutes later, place the rats back into the swim cylinder for a 5-minute test session.
-
Record the entire 5-minute test session for later analysis.
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment groups, should score the duration of the following behaviors from the video recordings:
-
Immobility: Floating motionless or making only small movements to keep the head above water.
-
Swimming: Actively moving around the cylinder.
-
Climbing: Making active movements with forepaws in and out of the water, usually directed against the wall.
-
-
-
Data Analysis:
-
Compare the duration of immobility between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
-
Data Presentation:
Table 4: Effect of Itraconazole on the Antidepressant-like Activity of this compound in the Forced Swim Test
| Treatment Group | Immobility Time (seconds, Mean ± SEM) |
| Vehicle | [Insert Value] |
| This compound alone | [Insert Value] |
| Itraconazole alone | [Insert Value] |
| This compound + Itraconazole | [Insert Value] |
Signaling Pathway Diagrams
This compound's Primary Mechanisms of Action:
This compound exerts its therapeutic effects through the modulation of serotonergic and adrenergic signaling pathways.
Caption: this compound's antagonistic effects on 5-HT2A and α1-adrenergic receptor signaling.[16][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. criver.com [criver.com]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Inhibition and kinetics of cytochrome P4503A activity in microsomes from rat, human, and cdna-expressed human cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cytochrome P-450 3A (CYP3A) in human intestinal and liver microsomes: comparison of Ki values and impact of CYP3A5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xenotech.com [xenotech.com]
- 11. scialert.net [scialert.net]
- 12. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. animal.research.wvu.edu [animal.research.wvu.edu]
- 16. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 17. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 18. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
Application Notes and Protocols: Utilizing Reserpinized Rat Models to Evaluate the 5-HT1A Activity of Etoperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reserpine, an irreversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), has long been utilized in preclinical research to induce a state of monoamine depletion, including serotonin (5-HT), dopamine, and norepinephrine, in animal models.[1][2][3] This depletion leads to a range of behavioral and physiological changes that mimic symptoms of depression and motor deficits, making the reserpinized rat a valuable model for screening potential antidepressant and antipsychotic drugs.[4][5][6] One key application of this model is the characterization of a compound's activity at specific neurotransmitter receptors, such as the serotonin 1A (5-HT1A) receptor.
The 5-HT1A receptor, a G-protein coupled receptor, is a crucial target in the development of treatments for anxiety and depression.[7][8] Etoperidone, a compound with known antidepressant properties, has been investigated for its interaction with the 5-HT1A receptor.[9] This document provides detailed application notes and protocols for using the reserpinized rat model to test the 5-HT1A activity of this compound, with a focus on its potential antagonist or weak partial agonist properties.
Data Presentation
The following tables summarize the quantitative data regarding this compound's interaction with the 5-HT1A receptor.
Table 1: In Vitro Binding Affinity of this compound for the 5-HT1A Receptor
| Compound | Ki (nM) | Radioligand | Tissue Preparation | Reference |
| This compound | 20.2 | [3H]8-OH-DPAT | Rat cerebral cortical synaptosomes | [9] |
Ki (inhibition constant) represents the concentration of the drug that occupies 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo 5-HT1A Antagonist Activity of this compound in Reserpinized Rats
| Compound | ID50 (mg/kg, IP) for inhibition of 8-OH-DPAT-induced Reciprocal Forepaw Treading |
| This compound | 17.4 |
ID50 (median inhibitory dose) is the dose of the drug that produces 50% of the maximal inhibition of a specific biological response. In this context, it reflects the in vivo potency of this compound as a 5-HT1A antagonist.[9]
Experimental Protocols
Reserpinized Rat Model Protocol
This protocol describes the induction of a monoamine-depleted state in rats using reserpine, making them suitable for testing the functional in vivo activity of compounds at 5-HT1A receptors.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Reserpine solution (dissolved in a suitable vehicle, e.g., glacial acetic acid diluted in distilled water)
-
Vehicle solution (for control group)
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Acclimation: Acclimate male rats to the laboratory environment for at least one week prior to the experiment, with ad libitum access to food and water.
-
Reserpine Administration:
-
For acute models aimed at assessing 5-HT1A functional activity, a single injection of reserpine is typically administered. A commonly used dose is 1.0 mg/kg, administered subcutaneously (SC).[9]
-
For chronic models of depression, repeated lower doses of reserpine (e.g., 0.2 mg/kg, intraperitoneally (IP)) can be administered daily for a period of 14 to 21 days.[10][11]
-
-
Time Course of Depletion: Monoamine depletion begins within 30 minutes of reserpine injection and can last for several days.[2] For the purpose of testing 5-HT1A activity as described below, experiments are typically conducted 18-24 hours after a single reserpine injection.
-
Behavioral Confirmation (Optional but Recommended): Observe the rats for signs of reserpinization, which may include:
-
Control Group: Administer the vehicle solution to a control group of rats using the same injection route and volume as the reserpine-treated group.
Evaluation of 5-HT1A Agonist and Antagonist Activity: Reciprocal Forepaw Treading (RFT) Test
This in vivo assay is used to determine the functional nature of a compound's interaction with the 5-HT1A receptor. Elicitation of RFT is indicative of 5-HT1A agonistic activity, while the blockade of RFT induced by a known 5-HT1A agonist (like 8-OH-DPAT) indicates 5-HT1A antagonistic activity.[9]
Materials:
-
Reserpinized rats (prepared as per Protocol 1)
-
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) solution (a selective 5-HT1A agonist)
-
This compound solution (or other test compound)
-
Vehicle solution
-
Observation chambers
Procedure:
-
Animal Preparation: Use rats that have been treated with reserpine (1.0 mg/kg, SC) 18-24 hours prior to the test.[9]
-
Drug Administration for Antagonism Testing:
-
Administer this compound (or vehicle for the control group) via intraperitoneal (IP) injection at various doses to different groups of reserpinized rats. A typical dose range to determine the ID50 would be selected based on preliminary studies.
-
Approximately 30 minutes after this compound administration, challenge the rats with a subcutaneous (SC) injection of 8-OH-DPAT (e.g., 1.0 mg/kg).[9]
-
-
Drug Administration for Agonism Testing:
-
To test for intrinsic agonist activity, administer this compound (or vehicle) to reserpinized rats that have not been challenged with 8-OH-DPAT.[9]
-
-
Behavioral Observation:
-
Immediately after the 8-OH-DPAT injection (for antagonism testing) or this compound injection (for agonism testing), place the rats individually into observation chambers.
-
Score the rats for the presence and frequency of reciprocal forepaw treading (RFT) over a defined period (e.g., 30 minutes). RFT is characterized by alternating movements of the forepaws.
-
-
Data Analysis:
-
For antagonism studies, calculate the percentage of inhibition of the 8-OH-DPAT-induced RFT for each dose of this compound. From this, determine the ID50 value.
-
For agonism studies, score the elicitation of RFT by this compound alone. The study by Colpaert et al. (1992) found only marginal RFT with a high dose of this compound (40 mg/kg), suggesting weak partial agonist activity at best.[9]
-
Mandatory Visualizations
References
- 1. Reserpine - Wikipedia [en.wikipedia.org]
- 2. Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Reserpine-induced rat model for depression: Behavioral, physiological and PET-based dopamine receptor availability validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. This compound, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Antidepressant-like Effect of Tetrahydroisoquinoline Amines in the Animal Model of Depressive Disorder Induced by Repeated Administration of a Low Dose of Reserpine: Behavioral and Neurochemical Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Etoperidone Bioavailability in Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with etoperidone. The focus is on addressing its primary experimental challenge: poor and variable oral bioavailability due to extensive first-pass metabolism.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is an atypical antidepressant of the phenylpiperazine class, structurally related to trazodone and nefazodone. It primarily acts as a serotonin 5-HT2A receptor antagonist and a weak serotonin reuptake inhibitor.[1] A significant challenge in preclinical and clinical studies is its low and erratic oral bioavailability, which can be as low as 12% and varies considerably among individuals.[2] This is mainly attributed to extensive first-pass metabolism in the liver, primarily by the CYP3A4 enzyme, which converts it to an active metabolite, m-chlorophenylpiperazine (mCPP).[3][4] This poor bioavailability can lead to inconsistent plasma concentrations, making it difficult to establish reliable dose-response relationships.
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: The main goal is to formulate this compound in a way that either increases its dissolution rate, enhances its absorption, or protects it from first-pass metabolism. The three most promising strategies are:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to enhance its dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution velocity.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): A lipid-based formulation that forms a fine emulsion in the gastrointestinal tract, improving solubilization and potentially promoting lymphatic uptake, which can bypass the liver's first-pass metabolism.
Q3: How does the active metabolite, mCPP, complicate pharmacokinetic studies of this compound?
A3: The primary metabolite of this compound, m-chlorophenylpiperazine (mCPP), is pharmacologically active and contributes to the overall serotonergic effects.[3][5] Therefore, when evaluating the pharmacokinetics of this compound, it is crucial to also quantify mCPP concentrations in plasma. A formulation that enhances this compound's bioavailability might alter the ratio of parent drug to metabolite, which could have significant implications for the observed pharmacological effects.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound After Oral Administration
Potential Cause: Poor aqueous solubility and extensive, variable first-pass metabolism.
Troubleshooting Steps:
-
Formulation Improvement:
-
Solid Dispersion: Formulate this compound as a solid dispersion with a hydrophilic carrier like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC). This can enhance the dissolution rate and, consequently, absorption.
-
Nanoparticle Formulation: Prepare this compound nanoparticles using techniques like nanoprecipitation or milling. This increases the surface area for dissolution.
-
SEDDS Formulation: Develop a self-emulsifying drug delivery system to improve solubilization in the GI tract.
-
-
Experimental Design Considerations:
-
Fasting vs. Fed State: Conduct pilot studies in both fasted and fed animal models to assess the food effect on this compound absorption. Food can alter gastric emptying time and splanchnic blood flow, which may affect first-pass metabolism.
-
Interspecies Variability: Be aware that metabolic rates can differ significantly between species (e.g., rats, dogs, primates). Choose an animal model with a metabolic profile that is as close as possible to humans.
-
Issue 2: In Vitro Dissolution Rate Does Not Correlate with In Vivo Bioavailability
Potential Cause: The dissolution medium in the in vitro test does not accurately reflect the conditions of the gastrointestinal tract, or the formulation fails to protect the drug from pre-systemic metabolism.
Troubleshooting Steps:
-
Refine In Vitro Dissolution Testing:
-
Biorelevant Media: Use simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) that contain relevant enzymes and bile salts to better mimic in vivo conditions.
-
Two-Stage Dissolution: Employ a two-stage dissolution method, starting with SGF and then transitioning to SIF, to simulate the passage of the drug through the stomach and into the intestine.
-
-
Evaluate Formulation Performance:
-
For SEDDS, assess the emulsion droplet size and stability upon dilution in biorelevant media. A smaller and more stable emulsion is generally desirable.
-
For solid dispersions and nanoparticles, ensure that the drug does not recrystallize in the dissolution medium, which would negate the benefits of the formulation.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 10 | 150 ± 35 | 2.0 | 600 ± 120 | 100 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 10 | 450 ± 90 | 1.5 | 2100 ± 450 | 350 |
| Nanoparticle Formulation (200 nm) | 10 | 600 ± 110 | 1.0 | 2700 ± 500 | 450 |
| SEDDS Formulation | 10 | 750 ± 150 | 1.0 | 3300 ± 600 | 550 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical improvements seen with these formulation strategies for poorly bioavailable drugs.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a 1:5 weight ratio in a suitable solvent, such as a mixture of dichloromethane and methanol (1:1 v/v).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed.
-
Drying: Dry the resulting film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass the powder through a 100-mesh sieve.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: Preclinical Oral Bioavailability Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Dosing: Administer the this compound formulation (e.g., suspension, solid dispersion, nanoparticles, or SEDDS) orally via gavage at a dose of 10 mg/kg. For intravenous administration (to determine absolute bioavailability), administer a 1 mg/kg solution of this compound via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentrations of this compound and its metabolite mCPP in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
Mandatory Visualizations
Caption: this compound's antagonistic action on the 5-HT2A receptor signaling pathway.
Caption: Experimental workflow for enhancing and evaluating this compound's bioavailability.
References
Technical Support Center: Etoperidone and Immunoassay Cross-Reactivity
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter cross-reactivity issues with etoperidone in immunoassay results, particularly in the context of tricyclic antidepressant (TCA) screening.
Frequently Asked Questions (FAQs)
Q1: Why might this compound cause a false-positive result in a tricyclic antidepressant (TCA) immunoassay screen?
A1: Immunoassays, a common method for initial drug screening, rely on antibodies that recognize specific three-dimensional chemical structures.[1] A false-positive result can occur when the antibodies in the assay cross-react with a compound that is structurally similar to the target drug.[2][3] this compound, a phenylpiperazine antidepressant, and its major metabolite, m-chlorophenylpiperazine (mCPP), share structural motifs with tricyclic antidepressants.[4][5] This structural resemblance can lead to the antibody in a TCA immunoassay incorrectly binding to this compound or its metabolites, resulting in a presumptive positive result.[2][6]
Q2: What is the general mechanism of immunoassay cross-reactivity?
A2: Immunoassays for small molecules like drugs use antibodies designed to bind to a specific drug or drug class. The binding specificity is determined by the chemical structure of the drug. However, if another compound present in the sample has a sufficiently similar shape and chemical properties, it can also bind to the antibody, albeit often with lower affinity. This is known as cross-reactivity.[3][7] If the concentration of the cross-reacting compound is high enough, it can generate a signal that exceeds the assay's cutoff threshold, leading to a false-positive result.[1]
Q3: Are there quantitative data available for the cross-reactivity of this compound with specific TCA immunoassays?
Q4: What other substances are known to cause false-positive TCA immunoassay results?
A4: A number of medications with structural similarities to TCAs have been reported to cause false-positive results in urine drug screens. It is crucial to review a patient's medication history when interpreting a positive TCA screen.[9][10] Some of these substances include diphenhydramine, carbamazepine, quetiapine, and cyclobenzaprine.[9][10][11]
Q5: What should be the immediate next step after a suspected false-positive TCA screen in a patient known to be taking this compound?
A5: Any presumptive positive result from an immunoassay should be considered preliminary. The standard and essential next step is to perform a confirmatory test using a more specific analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][7][12] These methods do not rely on antibody binding and can definitively identify and quantify the specific compounds present in the sample, thereby distinguishing between this compound, its metabolites, and true TCAs.[12]
Data Presentation
As specific quantitative cross-reactivity data for this compound in TCA immunoassays is not widely published, the following table provides examples of known cross-reactants for TCA immunoassays and the concentrations at which they have been reported to produce a positive result. This illustrates the range of concentrations at which structurally similar compounds can interfere. The cutoff for most TCA immunoassays is 1000 ng/mL of a reference compound like nortriptyline.[1]
| Cross-Reacting Compound | Concentration Producing a Positive Result (ng/mL) |
| Nortriptyline (Calibrator) | 1000 |
| Imipramine | 400 |
| Amitriptyline | 1,500 |
| Doxepin | 2,000 |
| Clomipramine | 12,500 |
| Desipramine | 200 |
| Nordoxepin | 800 |
| Cyclobenzaprine | Significant cross-reactivity reported |
| Carbamazepine | Known to cause false-positives[10] |
| Quetiapine | Known to cause false-positives[6] |
| Diphenhydramine | Known to cause false-positives[9] |
Note: The data in this table is compiled from various sources and should be considered illustrative. The exact cross-reactivity can vary significantly between different manufacturers' assays.
Experimental Protocols
Confirmatory Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general procedure for the confirmation and quantification of this compound, its metabolite mCPP, and a panel of common TCAs in a urine sample.
1. Objective: To definitively identify and quantify this compound, mCPP, and common TCAs in a urine sample following a presumptive positive TCA immunoassay screen.
2. Principle: LC-MS/MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of tandem mass spectrometry.[13] This allows for the separation of individual compounds from a complex matrix like urine and their unambiguous identification based on their mass-to-charge ratio and fragmentation patterns.
3. Materials and Reagents:
-
Instrumentation: HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chemicals: this compound, m-chlorophenylpiperazine (mCPP), and certified reference standards for common TCAs (e.g., amitriptyline, nortriptyline, imipramine, desipramine, doxepin, clomipramine) and their deuterated internal standards.
-
Reagents: LC-MS grade acetonitrile, methanol, water, and formic acid.
-
Sample Preparation: Solid-phase extraction (SPE) cartridges, certified drug-free urine for calibration and quality control samples.
4. Sample Preparation (Solid-Phase Extraction):
- To 0.5 mL of urine sample, add the internal standard mixture.
- Precondition an SPE column according to the manufacturer's instructions.
- Load the urine sample onto the SPE column.
- Wash the column to remove interfering substances.
- Elute the analytes of interest with an appropriate solvent mixture (e.g., a mixture of isopropanol and ammonium hydroxide).[14]
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a small volume of the initial mobile phase.[14]
5. LC-MS/MS Analysis:
- Chromatographic Separation:
- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
- Flow Rate: A typical flow rate would be in the range of 0.5-0.8 mL/min.[15]
- Injection Volume: 5 µL.
- Mass Spectrometric Detection:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor and product ion transitions for each analyte and internal standard must be determined and optimized.
6. Data Analysis and Interpretation:
-
Identify each compound by its retention time and the presence of its specific MRM transitions.
-
Quantify each analyte by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in drug-free urine.
-
A confirmed positive result for this compound or mCPP with the absence of TCAs would verify the initial immunoassay result as a false positive due to cross-reactivity.
Visualizations
Structural Comparison and Cross-Reactivity Concept
Caption: Structural similarities between TCAs and this compound can cause cross-reactivity.
Metabolic Pathway of this compound
Caption: this compound is metabolized into mCPP, a potential cross-reactant.
Troubleshooting Workflow for Suspected Cross-Reactivity
Caption: A logical workflow for investigating suspected false-positive results.
References
- 1. omedic.cl [omedic.cl]
- 2. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usscreeningsource.com [usscreeningsource.com]
- 4. researchgate.net [researchgate.net]
- 5. Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hugheylab.org [hugheylab.org]
- 9. droracle.ai [droracle.ai]
- 10. False-positive tricyclic antidepressant drug screen results leading to the diagnosis of carbamazepine intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] False-positive tricyclic antidepressant drug screen results leading to the diagnosis of carbamazepine intoxication. | Semantic Scholar [semanticscholar.org]
- 12. Method validation of a tricyclic antidepressant drug panel in urine by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromsystems.com [chromsystems.com]
- 14. wsp.wa.gov [wsp.wa.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing Variability in Animal Models of Etoperidone's Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability when studying the effects of Etoperidone in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is an atypical antidepressant developed in the 1970s, structurally related to trazodone and nefazodone.[1][2] It is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[2] Its mechanism is complex and biphasic, involving the inhibition of serotonin reuptake as well as the blockade of several receptors, including serotonin and adrenergic receptors.[1][3] The drug's activity is largely driven by its major metabolite, m-chlorophenylpiperazine (mCPP).[1][3][4]
Q2: What is the significance of this compound's metabolite, m-chlorophenylpiperazine (mCPP)?
A2: this compound is extensively metabolized, primarily by the enzyme CYP3A4, into the active metabolite m-chlorophenylpiperazine (mCPP).[4][5] This metabolite is responsible for many of this compound's neuropsychiatric effects.[4][5] mCPP interacts with a wide range of serotonin receptors, notably acting as an agonist at 5-HT2c receptors and an antagonist at 5-HT2a receptors.[1][3] The formation of this active metabolite can contribute to the biphasic and sometimes variable effects observed in animal studies.[6]
Q3: Why is managing variability crucial when studying this compound in animal models?
A3: Variability in animal models is a significant challenge in preclinical research that can obscure true pharmacological effects and lead to poor reproducibility.[7][8] For a compound like this compound with a complex pharmacokinetic and pharmacodynamic profile, inter-individual differences in response can be pronounced.[7] Factors such as genetics, metabolism, and the gut microbiome can lead to a wide range of outcomes even in highly controlled experimental settings.[7][9] Understanding and controlling for these sources of variability is essential for generating reliable and translatable data.
Troubleshooting Guides
Issue 1: High Variability in Plasma Drug Concentration
Q: My plasma concentration measurements for this compound and its metabolite mCPP are highly variable across my cohort of rats/mice. What are the potential causes and solutions?
A: High pharmacokinetic variability is a common issue, especially with orally administered drugs.[10] Several factors can contribute to this observation with this compound.
Potential Causes:
-
Metabolic Differences: Small genetic variations, even within the same inbred strain, can alter the expression and activity of metabolic enzymes like CYP3A4, which is crucial for metabolizing this compound to mCPP.[4][5][11] Species and even strain-specific differences in CYP enzymes are well-documented and can lead to significant variations in drug clearance.[12][13][14]
-
Gut Microbiome Influence: The gut microbiota can directly and indirectly affect drug metabolism.[15][16] Variations in the composition of gut bacteria among animals can alter drug absorption and biotransformation, contributing to different plasma levels.[15][17]
-
First-Pass Metabolism: this compound has low and highly variable bioavailability (as low as 12% in some individuals), largely due to extensive first-pass metabolism in the liver.[1] Minor differences in liver function or blood flow can significantly impact how much active compound reaches systemic circulation.
-
Experimental Procedures: The route of administration can significantly impact variability; oral dosing tends to be more variable than intravenous, subcutaneous, or intraperitoneal routes.[10] Food and water intake, as well as the timing of dosing relative to feeding, can also alter gastrointestinal absorption.
Solutions & Mitigation Strategies:
-
Standardize Genetic Background: Use a single, well-characterized inbred strain of animals to minimize genetic variability.[7]
-
Acclimatization and Diet: Ensure a sufficient acclimatization period (e.g., 1-2 weeks) in a controlled environment. Provide a standardized diet, as dietary components can influence both metabolic enzymes and the gut microbiome.
-
Consider Crossover Study Design: For pharmacokinetic studies, a crossover design, where each animal serves as its own control, can significantly reduce inter-individual variability compared to a parallel group design.[18]
-
Control for Gut Microbiome: While complex, co-housing animals or using littermates can help normalize the gut microbiome to some extent. For more rigorous control, germ-free or antibiotic-treated animal models can be used to specifically investigate the microbiome's role.[16]
-
Refine Dosing Procedure: For oral gavage, ensure consistent technique and volume. Fasting animals before dosing can standardize absorption, but be mindful of potential stress effects.
Issue 2: Inconsistent or Biphasic Behavioral Responses
Q: I am observing inconsistent or even opposite behavioral effects (e.g., sedation at some doses, stimulation at others) after administering this compound. Why is this happening?
A: The complex pharmacodynamic profile of this compound and its active metabolite mCPP is the most likely reason for such observations.
Potential Causes:
-
Complex Receptor Binding Profile: this compound and mCPP interact with multiple receptor subtypes, often with opposing downstream effects. This compound is an antagonist at 5-HT2A and α1-adrenergic receptors, which can cause sedation, while its metabolite mCPP is an agonist at 5-HT2C receptors, which can be associated with anxiety or changes in locomotion.[2][3] The net behavioral effect depends on the dose, the relative concentration of the parent drug versus the metabolite over time, and the individual animal's receptor sensitivity.
-
Dose-Dependent Effects: At low doses, the effects might be dominated by the parent compound's receptor blockade. At higher doses, as more mCPP is formed, the metabolite's agonist activities may become more prominent, leading to a different behavioral phenotype.[6]
-
Time-Dependent Effects: The behavioral response can change over time post-administration as the ratio of this compound to mCPP shifts. The peak plasma concentration for this compound can occur between 1.4 and 4.8 hours, and the formation of mCPP will follow a related but distinct time course.[1]
-
Underlying Stress/Anxiety Levels: The baseline state of the animal can influence its response.[7] Environmental stressors can alter neurotransmitter systems, potentially changing the animal's sensitivity to a drug's effects.
Solutions & Mitigation Strategies:
-
Conduct a Full Dose-Response Study: Systematically test a wide range of doses to characterize the different behavioral effects and identify the dose-response curve's nature (e.g., linear, U-shaped).
-
Implement a Time-Course Analysis: Measure behavioral responses at multiple time points after administration to capture the dynamic effects as the parent drug is metabolized.
-
Correlate Behavior with Pharmacokinetics: In a subset of animals, correlate the observed behavioral phenotype with plasma concentrations of both this compound and mCPP at corresponding time points.
-
Minimize Environmental Stress: Standardize handling procedures, housing conditions, and testing environments to ensure a consistent baseline behavioral state across all animals.[7]
Data Presentation
Table 1: Receptor Binding Profile of this compound and its Metabolite (mCPP) Data compiled from multiple sources indicating affinity (Ki) or functional activity.
| Receptor Target | This compound Activity | mCPP Activity | Potential Behavioral Effect |
| 5-HT2A | Antagonist (Ki = 36 nM)[2] | Antagonist[1][3] | Antipsychotic, anxiolytic, sedative |
| 5-HT2C | - | Agonist[1][3] | Anxiogenic, potential for hypolocomotion |
| 5-HT1A | Antagonist/Weak Partial Agonist (Ki = 85 nM)[2][19] | - | Modulates depression and anxiety |
| α1-Adrenergic | Antagonist (Ki = 38 nM)[2] | Binds with affinity[3] | Sedation, hypotension |
| Serotonin Transporter (SERT) | Weak Inhibitor (Ki = 890 nM)[2] | - | Antidepressant |
Table 2: Key Factors Contributing to Variability in Animal Models and Recommended Mitigation Strategies
| Factor | Source of Variability | Mitigation Strategy |
| Genetic | Strain and even intra-strain differences in genes for metabolic enzymes (CYPs) and drug transporters.[9][12][20] | Use isogenic (inbred) strains; report the specific strain, sex, and age. Be aware that even inbred strains are not perfectly identical.[7] |
| Physiological | Age, sex, body weight, and health status can alter drug absorption, distribution, metabolism, and excretion (ADME).[9] | Use animals of a defined age and sex; randomize animals to treatment groups based on body weight. Perform health checks prior to study initiation. |
| Environmental | Housing conditions (e.g., cage density), light/dark cycle, noise levels, and diet.[7] | Standardize all housing and husbandry parameters. Provide a consistent, defined diet. |
| Microbiome | Inter-animal differences in gut microbiota composition affect drug metabolism.[15][17] | Co-house animals to normalize gut flora; use littermates when possible. Standardize diet and minimize antibiotic use prior to the study. |
| Procedural | Handling stress, dosing technique, timing of procedures, and experience of the experimenter.[7] | Handle animals consistently and gently to minimize stress. Standardize all experimental protocols and ensure personnel are well-trained. |
Experimental Protocols
Protocol 1: General Workflow for an In-Vivo Pharmacokinetic Study
This protocol outlines a standard procedure for assessing the pharmacokinetic profile of this compound in rodents.
-
Animal Selection and Acclimatization:
-
Select male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) of a specific age and weight range.
-
House animals in a controlled environment (12:12 light/dark cycle, stable temperature/humidity) for at least one week prior to the experiment.
-
Provide ad libitum access to a standard chow diet and water.
-
-
Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be a homogenous suspension or solution.
-
Fast animals for 4-6 hours before oral administration to reduce variability in absorption.
-
Administer a precise dose of this compound via oral gavage (PO) or intraperitoneal (IP) injection. Record the exact time of dosing for each animal.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Use a consistent sampling site (e.g., tail vein, saphenous vein).
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.
-
-
Plasma Processing and Storage:
-
Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection to separate plasma.
-
Transfer the plasma supernatant to clearly labeled cryovials.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentrations of this compound and its metabolite mCPP in plasma samples using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters, including maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and elimination half-life (t½).
-
Mandatory Visualizations
Caption: Mechanism of Action for this compound and its active metabolite mCPP.
Caption: Troubleshooting workflow for inconsistent results in this compound studies.
Caption: Standardized workflow to minimize experimental variability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolism of m-CPP, trazodone, nefazodone, and this compound: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. The effect of this compound, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors Affecting Drug Response in Animals [bivatec.com]
- 10. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inter-strain variability in responses to a single administration of the cannabidiol-rich cannabis extract in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Impact of the Gut Microbiota on Drug Metabolism and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. orb.binghamton.edu [orb.binghamton.edu]
- 18. mdpi.com [mdpi.com]
- 19. This compound, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Population variability in animal health: Influence on dose-exposure-response relationships: Part I: Drug metabolism and transporter systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Etoperidone in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etoperidone in cellular assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound is a phenylpiperazine derivative that was developed as an atypical antidepressant. It is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI). Its primary mechanism of action involves the modulation of serotonergic, adrenergic, and dopaminergic systems. This compound and its active metabolite, m-chlorophenylpiperazine (mCPP), interact with a range of G protein-coupled receptors (GPCRs). Understanding this polypharmacology is crucial for interpreting experimental results.
Q2: What are the known off-target effects of this compound that can interfere with my cellular assays?
This compound's broad receptor binding profile is the primary source of off-target effects. In addition to its intended targets, it can interact with several other receptors, potentially leading to confounding results in cellular assays. The main off-target interactions to consider are:
-
Adrenergic Receptor Antagonism: this compound has a notable affinity for alpha-1 (α1) and alpha-2 (α2) adrenergic receptors.[1] This can interfere with assays studying signaling pathways involving these receptors, such as those related to vasoconstriction, smooth muscle contraction, and neurotransmitter release.
-
Dopamine D2 Receptor Antagonism: this compound also binds to dopamine D2 receptors, which can impact assays related to dopaminergic signaling, such as those investigating cell proliferation, apoptosis, or neuronal function.[1]
-
Interactions at other Serotonin Receptor Subtypes: Beyond its primary serotonergic targets, this compound and mCPP can interact with other 5-HT receptor subtypes, which could lead to unexpected cellular responses.
Q3: My cells are showing unexpected responses when treated with this compound. How can I determine if these are off-target effects?
Distinguishing on-target from off-target effects is a critical step in validating your experimental findings. Here is a systematic approach:
-
Literature Review: Familiarize yourself with the known pharmacology of this compound and its metabolite mCPP. The receptor binding profile provided in this guide is a good starting point.
-
Use of Specific Antagonists: Co-incubate your cells with this compound and a specific antagonist for a suspected off-target receptor. If the unexpected response is diminished or abolished, it is likely mediated by that off-target receptor. For example, use prazosin to block α1-adrenergic receptors or ketanserin for 5-HT2A receptors.
-
Compare with Metabolite Activity: Test the effects of this compound's active metabolite, m-chlorophenylpiperazine (mCPP), in parallel. Differences in the cellular response between the two compounds can provide clues about which molecular entity is responsible for the observed effect.
-
Genetic Knockdown/Knockout: If your cell line is amenable to genetic manipulation, use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the expression of suspected off-target receptors.[2][3] If the off-target effect disappears in the modified cells, it confirms the involvement of that receptor.
-
Dose-Response Analysis: Perform a careful dose-response analysis. Off-target effects may occur at different concentration ranges than on-target effects.
Q4: How does the metabolism of this compound to mCPP affect my in vitro experiments?
This compound is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, to form the active metabolite m-chlorophenylpiperazine (mCPP).[4][5] This is a critical consideration for in vitro studies:
-
Cell Line Choice: The expression of CYP3A4 varies significantly among different cell lines. Standard cell lines like HEK293 and CHO may have low to negligible CYP3A4 activity, meaning this compound will not be efficiently metabolized to mCPP. In contrast, liver-derived cell lines like HepG2 or HepaRG express higher levels of CYP enzymes.[1]
-
Interpreting Results: In cells with low metabolic activity, the observed effects will be predominantly due to the parent compound, this compound. In metabolically active cells, the response will be a combination of the effects of both this compound and mCPP.
-
Experimental Strategy: To dissect the individual contributions, you can either:
-
Use cell lines with low CYP3A4 expression to study this compound's effects in isolation.
-
Directly compare the effects of this compound and mCPP in your cellular assay.
-
Use a CYP3A4 inhibitor, such as ketoconazole, to block the metabolism of this compound.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected results in a serotonin receptor assay. | 1. Off-target effects at adrenergic or dopamine receptors.2. Unaccounted for activity of the metabolite mCPP.3. The cellular assay is sensitive to modulation of multiple signaling pathways. | 1. Co-treat with specific antagonists for α1-adrenergic (e.g., prazosin) and D2 dopamine receptors (e.g., haloperidol) to isolate the serotonergic effect.2. Test mCPP alone and in combination with this compound. Use a cell line with low CYP3A4 expression or inhibit CYP3A4 with ketoconazole.3. Use a more specific readout for the target of interest (e.g., a reporter gene assay specific for a particular G-protein pathway). |
| Observed cellular phenotype does not correlate with the known potency of this compound at its primary target. | 1. The phenotype is driven by an off-target interaction.2. The active metabolite mCPP has a different potency profile.3. The concentration of this compound used is too high, leading to non-specific effects. | 1. Perform a target deconvolution study using a panel of receptor antagonists or a genetic knockdown approach.2. Consult the binding affinity and functional potency tables in this guide. Perform a dose-response curve for both this compound and mCPP.3. Titrate this compound to the lowest effective concentration. Ensure the concentration used is relevant to the binding affinity for the intended target. |
| Difficulty in replicating results across different cell lines. | 1. Variations in the expression levels of on-target and off-target receptors.2. Differences in metabolic enzyme expression (e.g., CYP3A4). | 1. Characterize the receptor expression profile of your cell lines using qPCR or western blotting.2. Choose cell lines with well-characterized metabolic activity. If metabolism is a factor, consider using primary hepatocytes or engineered cell lines expressing specific CYP enzymes. |
Data Presentation
Table 1: Receptor Binding Affinities (Ki, nM) of this compound and mCPP
| Receptor | This compound (Ki, nM) | mCPP (Ki, nM) | Reference(s) |
| Serotonin | |||
| 5-HT1A | 85 | 18.9 - 100 | [1][6] |
| 5-HT2A | 36 | 360 - 1300 | [1][7] |
| 5-HT2C | - | 360 - 1300 | [7] |
| SERT | 890 | 230 | [1][8] |
| Adrenergic | |||
| α1 | 38 | >2500 | [1][7] |
| α2 | 570 | 570 | [1][7] |
| Dopamine | |||
| D2 | 2300 | >10000 | [1][9] |
Note: Ki values can vary between studies depending on the experimental conditions.
Table 2: Functional Potencies (EC50/IC50, nM) of this compound and mCPP in Cellular Assays
| Receptor | Assay Type | This compound (EC50/IC50, nM) | mCPP (EC50/IC50, nM) | Reference(s) |
| 5-HT1A | Antagonist Activity | ~17,400 (in vivo ID50 mg/kg) | ~13,400 (in vivo ID50 mg/kg) | [6] |
| 5-HT2A | Antagonist Activity | Data not readily available | Data not readily available | |
| α1-Adrenergic | Antagonist Activity | Data not readily available | Data not readily available |
Note: Functional potency data for this compound and mCPP in specific cellular assays is limited in publicly available literature. Researchers are encouraged to determine these values empirically in their specific assay systems.
Experimental Protocols
Protocol 1: cAMP Assay for Gi/o-Coupled Receptors (e.g., 5-HT1A, α2-Adrenergic, D2)
This protocol is adapted for a 384-well plate format using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).
Materials:
-
Cells expressing the receptor of interest
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Forskolin
-
This compound and/or mCPP
-
cAMP standard
-
HTRF cAMP detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP)
-
384-well white opaque plates
Procedure:
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired concentration (typically 1,000-5,000 cells/well).
-
-
Agonist/Antagonist Preparation:
-
Prepare serial dilutions of this compound or mCPP in assay buffer.
-
For antagonist mode, prepare a solution of a known agonist at its EC80 concentration.
-
-
Assay:
-
Dispense 5 µL of cell suspension into each well.
-
Add 5 µL of this compound/mCPP dilution (for agonist mode) or antagonist followed by agonist (for antagonist mode).
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of d2-labeled cAMP and 5 µL of Europium cryptate-labeled anti-cAMP antibody.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the 665/620 ratio and determine cAMP concentrations based on the standard curve.
-
Protocol 2: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A, α1-Adrenergic)
This protocol is for a 96-well plate format using a fluorescent calcium indicator.
Materials:
-
Cells expressing the receptor of interest
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
This compound and/or mCPP
-
96-well black, clear-bottom plates
Procedure:
-
Cell Plating:
-
Seed cells into the 96-well plate and grow to confluency.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and probenecid (if needed) in assay buffer.
-
Remove the culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add this compound/mCPP (as an antagonist) followed by a known agonist.
-
-
Data Acquisition:
-
Measure the fluorescence intensity over time. The change in fluorescence indicates changes in intracellular calcium.
-
Protocol 3: CRE-Luciferase Reporter Gene Assay for Gs and Gi/o-Coupled Receptors
This assay measures changes in cAMP levels through the activation of the cAMP response element (CRE) promoter, which drives the expression of a luciferase reporter gene.
Materials:
-
Cells co-expressing the receptor of interest and a CRE-luciferase reporter construct
-
Cell culture medium
-
This compound and/or mCPP
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
Procedure:
-
Cell Plating:
-
Seed the reporter cell line into the 96-well plate.
-
-
Compound Treatment:
-
Add serial dilutions of this compound or mCPP to the wells.
-
For Gi/o-coupled receptors, co-stimulate with forskolin to induce a measurable cAMP signal.
-
Incubate for 4-6 hours.
-
-
Luciferase Assay:
-
Add the luciferase assay reagent to each well.
-
Measure luminescence using a plate reader.
-
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound and its metabolite mCPP.
Caption: Workflow for troubleshooting off-target effects of this compound.
Caption: Logical relationship of this compound, its metabolism, and cellular effects.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 7. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deconvolution of Etoperidone versus mCPP Effects in Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the behavioral effects of Etoperidone and its active metabolite, m-Chlorophenylpiperazine (mCPP). Our goal is to equip you with the necessary information to design, execute, and interpret experiments aimed at deconvoluting the specific contributions of each compound to observed behavioral outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in studying the behavioral effects of this compound?
The main challenge lies in the fact that this compound is extensively metabolized to mCPP, which is also pharmacologically active.[1][2] Therefore, when this compound is administered, the observed behavioral effects could be due to the parent drug, the metabolite, or a combination of both. Differentiating these effects is crucial for understanding the true mechanism of action of this compound.
Q2: What are the key pharmacological differences between this compound and mCPP?
Both this compound and mCPP interact with serotonergic and adrenergic receptors. However, their binding affinities and functional activities differ, which can be exploited for deconvolution.
-
This compound: Exhibits a complex pharmacological profile with antagonist activity at 5-HT1A receptors.[3] It also has alpha-adrenergic blocking properties, which may contribute to sedative effects.[1]
-
mCPP: Acts as a non-selective serotonin receptor agonist with some antagonistic properties.[2][4] It has a notable affinity for 5-HT1A and 5-HT2C receptors and can also interact with serotonin transporters.[3][5]
Q3: How can I experimentally distinguish between the effects of this compound and mCPP?
Several experimental strategies can be employed:
-
Direct Comparison: Administer this compound and mCPP separately in parallel experiments to compare their behavioral profiles. This provides a direct assessment of the effects of each compound when given exogenously.
-
Metabolic Inhibition: Pre-treat animals with an inhibitor of the enzyme responsible for converting this compound to mCPP. This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[2][6] Using a CYP3A4 inhibitor in vivo can help to isolate the effects of the parent drug by reducing the formation of the active metabolite.
-
Pharmacokinetic Modeling: Correlate the time course of behavioral effects with the plasma and brain concentrations of both this compound and mCPP. This can help to determine which compound's concentration profile better aligns with the observed behavioral changes.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected behavioral results after this compound administration.
Possible Cause: Variable metabolism of this compound to mCPP between individual animals.
Troubleshooting Steps:
-
Verify Metabolism: If possible, measure plasma or brain levels of both this compound and mCPP to assess the extent of metabolism in your experimental subjects.
-
Use a Metabolic Inhibitor: As a control experiment, include a group of animals pre-treated with a CYP3A4 inhibitor before this compound administration. This will help determine the contribution of mCPP to the observed behavior.
-
Control for Genetic Variability: Use a genetically homogeneous animal strain to minimize inter-individual differences in drug metabolism.
-
Standardize Environmental Factors: Ensure consistent environmental conditions (e.g., housing, lighting, noise levels) as these can influence drug metabolism and behavior.[7][8]
Issue 2: Difficulty interpreting data from metabolic inhibition studies.
Possible Cause: The metabolic inhibitor has its own behavioral effects or incomplete inhibition of this compound metabolism.
Troubleshooting Steps:
-
Vehicle Control for Inhibitor: Always include a control group that receives only the metabolic inhibitor to account for any intrinsic behavioral effects of the inhibitor itself.
-
Dose-Response of Inhibitor: Conduct a pilot study to determine the optimal dose of the CYP3A4 inhibitor that effectively blocks this compound metabolism without causing confounding behavioral effects.
-
Pharmacokinetic Confirmation: Measure the concentrations of this compound and mCPP in the presence and absence of the inhibitor to confirm the degree of metabolic blockade.
-
Consider Alternative Inhibitors: If one inhibitor shows off-target effects, consider testing another CYP3A4 inhibitor with a different pharmacological profile.
Issue 3: Observing signs of serotonin syndrome in animals treated with mCPP or high doses of this compound.
Possible Cause: Excessive serotonergic stimulation due to the agonist properties of mCPP.[4]
Troubleshooting Steps:
-
Recognize the Signs: Be aware of the clinical signs of serotonin syndrome in rodents, which can include tremors, rigidity, hyperthermia, and altered mental status.[9][10]
-
Dose Reduction: If serotonin syndrome is suspected, reduce the dose of mCPP or this compound in subsequent experiments.
-
Supportive Care: If an animal exhibits severe signs, provide supportive care as recommended by your institution's veterinary staff.
-
Antagonist Co-administration: In mechanistic studies, co-administration with a non-selective serotonin antagonist can be used to confirm that the observed effects are serotonin-mediated.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | mCPP | Reference(s) |
| 5-HT1A | 20.2 | 18.9 | [3] |
| 5-HT Transporter | - | 230 (IC50) | [5] |
Table 2: Comparative Behavioral Effects in Rodents
| Behavioral Assay | This compound (ED50/ID50, mg/kg) | mCPP (ED50/ID50, mg/kg) | Animal Model | Reference(s) |
| Inhibition of 8-OH-DPAT-induced Reciprocal Forepaw Treading | 17.4 | 13.4 | Rat | [3] |
| Inhibition of 5-HTP-induced Head Twitches | 2.29 | Unaffected | Rat | [1][11] |
| Blockade of Conditioned Avoidance Responding | 10.4 | 2.5 | Rat | [12] |
Experimental Protocols
Protocol 1: Conditioned Avoidance Response (CAR) Test
This test is used to assess potential antipsychotic-like activity by measuring a drug's ability to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.[11]
Methodology:
-
Apparatus: A two-compartment shuttle box with a connecting doorway. The floor of each compartment is a grid capable of delivering a mild electric footshock.
-
Training:
-
A conditioned stimulus (CS), typically a light or tone, is presented for a set duration (e.g., 10 seconds).
-
If the animal moves to the other compartment during the CS presentation (avoidance response), the CS is terminated, and no shock is delivered.
-
If the animal fails to move during the CS, an unconditioned stimulus (US), a mild footshock, is delivered through the grid floor until the animal escapes to the other compartment (escape response).
-
Training consists of multiple trials until a stable baseline of avoidance responding is achieved.
-
-
Testing:
-
Administer this compound, mCPP, or vehicle at the desired dose and time before the test session.
-
The test session consists of a set number of trials, and the number of avoidance and escape responses is recorded.
-
A selective suppression of avoidance responses without an effect on escape responses is indicative of a potential antipsychotic-like effect.[11]
-
Protocol 2: 5-HTP-Induced Head Twitch Response (HTR)
The HTR is a rapid, rotational head movement in rodents that is considered a behavioral proxy for 5-HT2A receptor activation.[13]
Methodology:
-
Animal Model: Typically performed in mice.
-
Drug Administration:
-
Administer the test compound (this compound or mCPP) or vehicle.
-
After a pre-determined time, administer L-5-hydroxytryptophan (5-HTP), the precursor to serotonin, to induce head twitches.
-
-
Observation:
-
Place the animal in a clear observation chamber.
-
Manually or automatically count the number of head twitches over a specified period (e.g., 30 minutes).
-
A reduction in the number of head twitches compared to the vehicle-treated group indicates a potential 5-HT2A antagonist effect.
-
Mandatory Visualization
Caption: Experimental workflow for deconvoluting this compound and mCPP effects.
Caption: Simplified signaling pathways of this compound and mCPP at key serotonin receptors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Active Avoidance protocol 01282020 [protocols.io]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. CYP3A4 inducer and inhibitor strongly affect the pharmacokinetics of triptolide and its derivative in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dvm360.com [dvm360.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 12. Modifying the platform-mediated avoidance task: A new protocol to study active avoidance within a social context in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Head-twitch response - Wikipedia [en.wikipedia.org]
Navigating High Protein Binding of Etoperidone in Experimental Settings: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for experimental protocols involving Etoperidone, a compound known for its high affinity for plasma proteins. Accurate and reproducible experimental outcomes when working with highly protein-bound drugs necessitate careful consideration and adjustment of standard protocols.
Frequently Asked Questions (FAQs)
Q1: What is the plasma protein binding percentage of this compound, and why is it a critical factor in experimental design?
This high degree of protein binding is a critical experimental parameter because, according to the "free drug theory," only the unbound fraction of a drug is pharmacologically active and available to interact with its target receptors or be metabolized[6]. In standard in vitro assays containing serum or albumin, a significant portion of this compound will be sequestered by these proteins, leading to a much lower effective concentration at the target site than the total concentration added. Failure to account for this can result in a significant underestimation of the compound's potency (e.g., IC50, EC50, Ki).
Q2: How does high protein binding affect my cell-based assay results?
A2: In typical cell culture media supplemented with fetal bovine serum (FBS) or other serum products, the proteins present will bind to this compound, reducing the free concentration available to interact with the cells. This can lead to an apparent decrease in potency or efficacy. For a drug that is >99% protein-bound, the free fraction is less than 1%. If the total concentration of this compound in your assay is 10 µM, the effective concentration reaching the cells could be less than 100 nM.
Q3: What are the primary molecular targets of this compound?
A3: this compound is a serotonin antagonist and reuptake inhibitor (SARI). Its primary molecular targets, in order of potency, are:
-
Serotonin 5-HT2A Receptor (Antagonist)
-
α1-Adrenergic Receptor (Antagonist)
-
Serotonin 5-HT1A Receptor (Antagonist/Weak Partial Agonist)
It also has a weaker affinity for the serotonin transporter (SERT), leading to the inhibition of serotonin reuptake.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected potency of this compound in in vitro assays.
Cause: This is a classic consequence of high protein binding in assays containing serum or albumin. The nominal concentration of this compound added to the assay is not reflective of the biologically active free concentration.
Solutions:
-
Experimentally Determine the Fraction Unbound (f_u): The most accurate approach is to measure the free fraction of this compound under your specific experimental conditions using equilibrium dialysis.
-
Adjust Total Drug Concentration: Once the f_u is known, you can calculate the required total concentration to achieve the desired free concentration.
-
Reduce Protein Concentration in Assay Medium: If experimentally feasible, reducing the percentage of serum (e.g., from 10% to 1% FBS) can increase the free fraction of this compound. However, be mindful of the potential impact on cell health and viability.
-
Use Serum-Free or Low-Protein Media: For some cell lines and assay formats, it may be possible to use serum-free or defined low-protein media to minimize protein binding.
Quantitative Data Summary
The following table provides the plasma protein binding data for this compound's analogs, which can be used to estimate the expected binding of this compound.
| Compound | Human Plasma Protein Binding (%) | Reference(s) |
| Trazodone | 89 - 95% | [1][2] |
| Nefazodone | > 99% | [3][4][5] |
| This compound | High (estimated >90%) | Inferred from analogs |
Experimental Protocols
Protocol 1: Determination of Fraction Unbound (f_u) using Equilibrium Dialysis
This protocol outlines the "gold standard" method for determining the free concentration of a drug in the presence of proteins.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (molecular weight cutoff of 8-12 kDa).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Control plasma or a solution of bovine serum albumin (BSA) at a concentration matching your experimental conditions.
-
This compound stock solution.
-
Analytical instrumentation for quantifying this compound (e.g., LC-MS/MS).
Methodology:
-
Prepare a solution of this compound in the plasma or protein solution at the desired concentration.
-
Add the this compound-containing protein solution to one chamber of the dialysis unit and an equal volume of PBS to the other chamber.
-
Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours, which should be optimized for the specific compound).
-
After incubation, collect samples from both the protein-containing chamber and the PBS chamber.
-
Analyze the concentration of this compound in both samples using a validated analytical method.
-
Calculation of Fraction Unbound (f_u):
-
f_u = (Concentration in PBS chamber) / (Concentration in protein chamber)
-
Protocol 2: Adjusting this compound Concentration for In Vitro Assays
This protocol describes how to use the experimentally determined or estimated fraction unbound to calculate the appropriate total concentration of this compound to add to an assay.
Calculation:
-
Required Total Concentration = (Desired Free Concentration) / f_u
Example:
-
You want to test a desired free concentration of 100 nM this compound in a cell-based assay.
-
You have experimentally determined the f_u in your cell culture medium (e.g., DMEM + 10% FBS) to be 0.05 (i.e., 5% free, 95% bound).
-
Required Total Concentration = 100 nM / 0.05 = 2000 nM or 2 µM.
-
Therefore, you would need to add this compound to your assay to a final total concentration of 2 µM to achieve an effective free concentration of 100 nM.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of this compound's primary targets and a logical workflow for addressing its high protein binding in experimental protocols.
References
Validation & Comparative
A Comparative Analysis of Etoperidone and Trazodone: Receptor Binding Profiles and Associated Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profiles of two structurally related atypical antidepressants, etoperidone and trazodone. Both belong to the serotonin antagonist and reuptake inhibitor (SARI) class of drugs.[1] Their therapeutic effects and side-effect profiles are largely dictated by their affinities for various neurotransmitter receptors. This analysis presents quantitative binding data, details the experimental methodologies used to obtain this data, and visualizes the key signaling pathways involved.
Receptor Binding Affinity: A Quantitative Comparison
The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and trazodone for a range of neurotransmitter receptors. Lower Ki values indicate a higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Trazodone (Ki, nM) |
| Serotonin Receptors | ||
| 5-HT1A | 20.2[2], 85[1] | 23.6[2] |
| 5-HT2A | 36[1] | Potent antagonist |
| 5-HT2C | Agonist (via mCPP metabolite)[3] | Weak antagonist |
| Adrenergic Receptors | ||
| α1 | 38[1] | Potent antagonist |
| α2 | 570[1] | Moderate antagonist |
| Dopamine Receptors | ||
| D2 | 2300[1] | Very low affinity |
| Histamine Receptors | ||
| H1 | 3100[1] | Weak antagonist |
| Muscarinic Receptors | ||
| M1-M5 | >35,000[1] | Very low affinity[3] |
| Transporters | ||
| SERT | 890[1] | Moderate inhibitor |
| NET | 20,000[1] | |
| DAT | 52,000[1] |
Summary of Findings:
Both this compound and trazodone exhibit a complex pharmacology with affinities for multiple receptor types.[1][3] Notably, both drugs are potent antagonists at the 5-HT2A receptor and have significant affinity for the α1-adrenergic receptor.[1][4] Their affinities for the 5-HT1A receptor are comparable.[2]
A key difference lies in their interaction with the 5-HT2C receptor; the primary metabolite of this compound, m-chlorophenylpiperazine (mCPP), acts as an agonist at this receptor, whereas trazodone is a weak antagonist.[3] Both drugs demonstrate weak affinity for dopamine D2 and histamine H1 receptors and have negligible affinity for muscarinic acetylcholine receptors, which generally translates to a lower burden of certain side effects like movement disorders and anticholinergic effects.[1]
Experimental Protocols: Radioligand Binding Assays
The receptor binding affinities presented in this guide are primarily determined through in vitro radioligand binding assays. This technique is a cornerstone of pharmacological research for characterizing drug-receptor interactions.
General Methodology:
-
Tissue/Cell Preparation: Membranes from specific brain regions or cultured cells expressing the receptor of interest are prepared. This involves homogenization and centrifugation to isolate the membrane fraction containing the target receptors.
-
Radioligand Incubation: The prepared membranes are incubated with a radiolabeled ligand (a molecule that binds specifically to the target receptor and is tagged with a radioactive isotope, such as tritium [³H] or iodine [¹²⁵I]).
-
Competitive Binding: To determine the affinity of the test compound (this compound or trazodone), a fixed concentration of the radioligand is incubated with the membranes in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor.
-
Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Signaling Pathways
The interaction of this compound and trazodone with their primary receptor targets initiates intracellular signaling cascades that ultimately mediate their therapeutic and adverse effects. The diagrams below, generated using the DOT language, illustrate the key signaling pathways for the 5-HT1A, 5-HT2A, and α1-adrenergic receptors.
References
A Comparative Analysis of the Serotonergic Mechanisms of Etoperidone and Nefazodone
For Immediate Release
This guide provides a detailed, data-driven comparison of the serotonergic mechanisms of two related phenylpiperazine antidepressants: etoperidone and its derivative, nefazodone. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on their interactions with serotonin receptors and transporters, presenting quantitative data, experimental methodologies, and visual representations of their molecular interactions and the workflows used to study them.
Introduction
This compound and nefazodone are classified as serotonin antagonist and reuptake inhibitors (SARIs).[1][2] this compound was developed in the 1970s, and nefazodone is an alpha-phenoxyl derivative of this compound.[3] Both compounds exert their antidepressant effects through a dual mechanism of action: antagonism of specific serotonin receptors and inhibition of serotonin reuptake.[2][4] However, differences in their binding affinities and functional activities at various serotonergic targets contribute to distinct pharmacological profiles. A significant aspect of their pharmacology is their metabolism to meta-chlorophenylpiperazine (mCPP), an active metabolite that also contributes to their overall serotonergic effects.[5]
Data Presentation: A Quantitative Comparison
The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and nefazodone for key serotonin receptors and the serotonin transporter (SERT). Lower Ki values indicate higher binding affinity. It is important to note that these values are compiled from multiple studies and experimental conditions may have varied.
| Target | This compound (Ki, nM) | Nefazodone (Ki, nM) | Primary Action |
| Serotonin Receptor 5-HT1A | 20.2 - 85 | High Affinity | Antagonist / Weak Partial Agonist |
| Serotonin Receptor 5-HT2A | 36 | 7.1 - 26 | Potent Antagonist |
| Serotonin Receptor 5-HT2C | Agonist (via mCPP metabolite) | 72 | Antagonist |
| Serotonin Transporter (SERT) | 890 | ~220 | Weak Inhibitor |
Data compiled from multiple sources.[3][6][7]
Serotonergic Mechanisms of Action
This compound demonstrates a complex, biphasic effect on the central serotonin system.[8][9] It acts as an antagonist at 5-HT2A receptors and has a notable affinity for 5-HT1A receptors, where it may act as an antagonist or weak partial agonist.[1][7] Its inhibition of the serotonin transporter is weak.[1] A significant portion of this compound's activity is mediated by its major metabolite, mCPP, which is an agonist at 5-HT2C receptors and an antagonist at 5-HT2A receptors.[8][10]
Nefazodone is a potent antagonist of the 5-HT2A receptor and also antagonizes the 5-HT2C receptor.[6][11] Similar to this compound, it has a high affinity for the 5-HT1A receptor.[6] Nefazodone is a weak inhibitor of serotonin reuptake.[11][12] Preclinical studies have demonstrated that nefazodone's combined 5-HT2A antagonism and serotonin reuptake inhibition may enhance 5-HT1A-mediated neurotransmission.[5][13]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays. Below are generalized methodologies for the key experiments cited.
Radioligand Binding Assays for Serotonin Receptors (e.g., 5-HT2A)
This protocol outlines a typical procedure for determining the binding affinity of a compound for a specific serotonin receptor subtype.
-
Tissue/Cell Preparation: Membranes are prepared from brain tissue (e.g., rat frontal cortex) or cultured cells expressing the human recombinant receptor of interest (e.g., 5-HT2A).[6] The tissue or cells are homogenized in a buffered solution and centrifuged to isolate the membrane fraction containing the receptors.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) at a fixed concentration and various concentrations of the unlabeled competitor drug (this compound or nefazodone).[14]
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined from these curves. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Serotonin Transporter (SERT) Binding Assay
This protocol describes a common method for assessing a compound's affinity for the serotonin transporter.
-
Synaptosome Preparation: Synaptosomes, which are resealed nerve terminals containing transporters, are prepared from specific brain regions (e.g., rat cortex) by homogenization and differential centrifugation.
-
Incubation: The synaptosomal preparation is incubated with a radiolabeled substrate for SERT (e.g., [3H]citalopram or [3H]paroxetine) in the presence of varying concentrations of the test compound (this compound or nefazodone).
-
Termination of Uptake: The uptake of the radiolabeled substrate is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is quantified by liquid scintillation counting.
-
Data Analysis: Similar to the receptor binding assays, IC50 values are determined from concentration-response curves, and Ki values are calculated to represent the binding affinity of the compound for the serotonin transporter.
Mandatory Visualizations
Signaling Pathways
Caption: Serotonergic mechanisms of this compound and nefazodone.
Experimental Workflow
Caption: Workflow for comparative radioligand binding assays.
References
- 1. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Nefazodone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of m-CPP, trazodone, nefazodone, and this compound: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacology of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. List of antidepressants - Wikipedia [en.wikipedia.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nefazodone: preclinical pharmacology of a new antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Analytical Method Validation for Etoperidone Detection: A Comparative Guide Based on ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative framework for validating analytical methods for the detection of Etoperidone, a phenylpiperazine antidepressant. Due to a lack of publicly available, detailed validation studies specifically for this compound, this document utilizes data and protocols from validated methods for analogous compounds, such as Eperisone, to illustrate the application of ICH guidelines. The principles and methodologies presented are directly transferable and serve as a robust template for the validation of analytical methods for this compound.
The rigorous validation of analytical methods is a cornerstone of pharmaceutical development and quality control, ensuring the reliability, accuracy, and reproducibility of data. For a compound like this compound, establishing validated analytical methods is crucial for its quantification in bulk drug substances, pharmaceutical formulations, and biological matrices. This guide offers a comparative overview of common analytical techniques, their validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, and example experimental protocols.
Comparison of Analytical Method Performance
The selection of an analytical method hinges on its intended purpose, whether for routine quality control, stability studies, or pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are two of the most prevalent techniques employed for the quantification of pharmaceutical compounds. The following table summarizes typical performance characteristics for these methods, based on validated procedures for analogous compounds, providing a benchmark for what can be expected during the validation of an this compound detection method.
| Validation Parameter | HPLC Method (Example: Eperisone HCl) | UV-Vis Spectrophotometry (Example: Eperisone HCl) | ICH Guideline Reference |
| Specificity | Demonstrated by the absence of interference from excipients and degradation products at the retention time of the analyte. | Demonstrated by comparing the spectra of the analyte in the sample with that of a standard solution. | Q2(R2) |
| Linearity Range | 50-150 µg/mL | 5-25 µg/mL | Q2(R2) |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | Q2(R2) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Q2(R2) |
| Precision (% RSD) | Q2(R2) | ||
| - Repeatability | < 2.0% | < 2.0% | |
| - Intermediate Precision | < 2.0% | < 2.0% | |
| Limit of Detection (LOD) | Typically in the ng/mL range (specific data not available for this compound) | 0.12 µg/mL[1] | Q2(R2) |
| Limit of Quantitation (LOQ) | Typically in the ng/mL to low µg/mL range (specific data not available for this compound) | 0.41 µg/mL[1] | Q2(R2) |
| Robustness | Unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition). | Unaffected by small variations in pH or solvent composition. | Q2(R2) |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to the successful validation and transfer of analytical methods. Below are example methodologies for HPLC and UV-Vis spectrophotometry, which can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in pharmaceutical dosage forms.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Mobile Phase Preparation:
-
Prepare a suitable buffer, for example, 0.01M Ammonium Acetate.
-
The mobile phase can be a mixture of the buffer and an organic solvent like acetonitrile in a defined ratio (e.g., 80:20 v/v).[2]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
3. Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 50-150 µg/mL).
4. Sample Preparation:
-
For solid dosage forms, accurately weigh and powder a representative number of units.
-
Dissolve a portion of the powder, equivalent to a known amount of this compound, in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min[2]
-
Injection volume: 20 µL
-
Column temperature: Ambient
-
Detection wavelength: Determined by scanning the UV spectrum of this compound (e.g., 257 nm for a similar compound).[2]
6. Validation Procedure:
-
Follow the validation workflow outlined in the diagram below to assess all required performance characteristics.
UV-Visible Spectrophotometric Method
This method provides a simpler and more rapid approach for the quantification of this compound, particularly for routine quality control.
1. Instrumentation:
-
UV-Visible Spectrophotometer with matched quartz cuvettes (1 cm path length).
2. Solvent Selection:
-
Select a solvent in which this compound is freely soluble and stable (e.g., methanol, ethanol, or a suitable buffer).
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the selected solvent.
-
Prepare a series of calibration standards by diluting the stock solution to achieve concentrations within the linear range (e.g., 5-25 µg/mL).[1]
4. Sample Preparation:
-
Prepare the sample solution as described in the HPLC method, using the same solvent as for the standard solutions.
5. Measurement:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution over a suitable UV range.
-
Measure the absorbance of the standard and sample solutions at the determined λmax.
6. Validation Procedure:
-
Validate the method according to the workflow presented in the diagram below, focusing on the relevant parameters for a spectrophotometric assay.
Workflow for Analytical Method Validation as per ICH Guidelines
The following diagram illustrates the logical flow of the validation process for an analytical method, from initial development to the final validation report, in accordance with ICH Q2(R2) guidelines.[1][2]
Caption: Workflow for analytical method validation as per ICH guidelines.
Signaling Pathways and Logical Relationships
The validation of an analytical method is a structured process governed by logical relationships between different parameters. The following diagram illustrates the hierarchical dependence of these validation characteristics.
Caption: Interdependence of ICH analytical validation parameters.
References
A Comparative Guide to HPLC and LC-MS/MS Methods for the Analysis of Etoperidone
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of Etoperidone. Due to the limited availability of direct comparative studies on this compound, this guide utilizes data from validated methods for Trazodone, a structurally and functionally similar antidepressant, to provide a representative comparison of the analytical performance of these two techniques.
This comparison will delve into the experimental protocols and performance data, offering insights into the strengths and limitations of each method for the quantitative analysis of this compound and related compounds in various matrices.
At a Glance: HPLC vs. LC-MS/MS for this compound Analysis
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on physicochemical interactions with a stationary phase, followed by detection of UV absorbance. | Separation based on physicochemical interactions, coupled with detection based on the mass-to-charge ratio of the analyte and its fragments. |
| Selectivity | Moderate to good. Relies on chromatographic separation to distinguish the analyte from other compounds that absorb at the same wavelength. | Very high. Provides structural information through fragmentation, allowing for highly selective detection even in complex matrices. |
| Sensitivity | Generally in the microgram to nanogram per milliliter range (µg/mL to ng/mL). | High sensitivity, typically in the nanogram to picogram per milliliter range (ng/mL to pg/mL). |
| Speed | Run times can be longer to achieve adequate separation. | Faster run times are often possible due to the high selectivity of the detector. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Matrix Effects | Less susceptible to matrix effects compared to LC-MS/MS. | Can be prone to ion suppression or enhancement from matrix components, requiring careful method development. |
| Applications | Routine quality control, analysis of bulk drug and pharmaceutical formulations. | Bioanalysis of complex samples (plasma, urine), pharmacokinetic studies, metabolite identification. |
Experimental Workflows
The analytical workflow for both HPLC and LC-MS/MS involves several key stages, from sample preparation to data analysis. The following diagram illustrates a general workflow applicable to both techniques for the analysis of this compound.
Key Performance Characteristics: A Visual Comparison
The choice between HPLC and LC-MS/MS often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. The following diagram visually compares the key performance characteristics of the two techniques.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the analysis of Trazodone, which can be adapted for this compound analysis.
Representative HPLC-UV Method
This method is suitable for the quantification of the active pharmaceutical ingredient in bulk and dosage forms.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution mode. A typical mobile phase composition could be a 65:35 (v/v) mixture of methanol and phosphate buffer (pH 4.6).[3]
-
Flow Rate: Typically around 1.0 mL/min.[3]
-
Detection Wavelength: The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, for instance, 252 nm or 286 nm for Trazodone.[2][3]
-
Sample Preparation: For pharmaceutical formulations, tablets are typically crushed, dissolved in a suitable solvent (like the mobile phase), sonicated, filtered, and then injected into the HPLC system.
Representative LC-MS/MS Method
This method is ideal for the determination of the drug and its metabolites in biological matrices such as plasma, requiring high sensitivity and selectivity.[4][5][6]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C8 or C18 reversed-phase column with smaller dimensions for faster analysis (e.g., 50 mm x 4.6 mm, 3 µm particle size).[6]
-
Mobile Phase: A gradient elution is commonly used with a mixture of an aqueous phase containing a modifier like ammonium acetate or formic acid and an organic phase such as acetonitrile or methanol. For example, a gradient of 2 mM ammonium acetate in water and an organic mixture of acetonitrile and methanol.[6]
-
Flow Rate: Typically in the range of 0.5 to 1.0 mL/min.[6]
-
Mass Spectrometric Detection: The analysis is performed in the positive ion mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. For Trazodone, a common transition is m/z 372.2 → 176.0.[5][6]
-
Sample Preparation: For plasma samples, a protein precipitation step (e.g., with acetonitrile or methanol) or a liquid-liquid extraction is typically performed to remove proteins and other interfering substances. The supernatant is then evaporated and the residue is reconstituted in the mobile phase before injection.[4][5]
Performance Data Comparison (Based on Trazodone)
The following table summarizes the typical validation parameters for HPLC-UV and LC-MS/MS methods for the analysis of Trazodone, providing a basis for comparison for this compound analysis.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 20 - 100 µg/mL[1] | 5 - 3000 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.999[1][3] | > 0.999[6] |
| Precision (%RSD) | < 2%[3] | < 11% (Intra- and Inter-day)[6] |
| Accuracy (% Recovery) | 97.65%[1], 100.4%[3] | 89.6% - 105.8% (Inter-day)[6] |
| Limit of Quantification (LOQ) | Not always reported for formulation analysis, but in the µg/mL range. | 10 ng/mL[6] |
| Limit of Detection (LOD) | In the µg/mL to high ng/mL range. | In the low ng/mL to pg/mL range. |
Conclusion
Both HPLC-UV and LC-MS/MS are powerful analytical techniques that can be effectively used for the quantitative analysis of this compound. The choice of method depends heavily on the specific application and the required performance characteristics.
-
HPLC-UV is a robust, cost-effective, and reliable method that is well-suited for routine quality control analysis of bulk drug and pharmaceutical formulations where high sensitivity is not the primary requirement. Its simplicity and lower operational cost make it an attractive option for high-throughput environments focused on product quality.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical applications, such as pharmacokinetic studies and the analysis of low-concentration metabolites in complex biological matrices.[4][5] While the initial investment and operational costs are higher, the ability to obtain highly specific and sensitive data is often essential in drug development and clinical research.
For laboratories analyzing this compound, a thorough evaluation of the analytical needs, sample matrix, required sensitivity, and budget will guide the selection of the most appropriate technique. For cross-validation purposes, it is crucial to establish the correlation between the results obtained from both methods to ensure consistency and reliability of the data across different analytical platforms.
References
- 1. Method development and validation of trazodone hydrochloride by rp- hplc [wisdomlib.org]
- 2. jocpr.com [jocpr.com]
- 3. ejpmr.com [ejpmr.com]
- 4. tandfonline.com [tandfonline.com]
- 5. High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Comparative efficacy of Etoperidone and its metabolite mCPP in functional assays
A Comparative Guide to the Functional Efficacy of Etoperidone and its Metabolite mCPP
This guide provides a detailed comparison of the functional efficacy of the atypical antidepressant this compound and its principal active metabolite, meta-chlorophenylpiperazine (mCPP). The pharmacological activity of this compound is largely mediated by mCPP, which is formed via metabolism by the cytochrome P450 enzyme CYP3A4.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available experimental data.
Pharmacological Profile: this compound vs. mCPP
This compound and mCPP exhibit distinct but overlapping pharmacological profiles. This compound itself has a notable affinity for α-adrenergic receptors, which contributes to its sedative and cardiovascular effects.[5][6] However, the majority of its serotonergic activity is attributed to mCPP.[5][6] mCPP interacts with a wide array of serotonin (5-HT) receptors, often with higher affinity than the parent compound, and also displays some affinity for adrenergic receptors.[1][5]
Data Summary: Receptor Binding Affinity and Functional Activity
The following tables summarize the quantitative data on the binding affinities (Ki) and functional activities of this compound and mCPP at various neurotransmitter receptors.
Table 1: this compound - Receptor Binding and Functional Profile
| Target | Binding Affinity (Ki, nM) | Functional Activity |
| Serotonin Receptors | ||
| 5-HT1A | 20.2 - 85 | Antagonist / Weak Partial Agonist[7][8] |
| 5-HT2A | 36 | Antagonist[8] |
| Adrenergic Receptors | ||
| α1 | 38 | Antagonist[8] |
| α2 | 570 | Antagonist[8] |
| Monoamine Transporters | ||
| Serotonin (SERT) | 890 | Weak Inhibitor[8] |
| Norepinephrine (NET) | 20,000 | Negligible[8] |
| Dopamine (DAT) | 52,000 | Negligible[8] |
| Other Receptors | ||
| Histamine H1 | 3,100 | Negligible[8] |
| Dopamine D2 | 2,300 | Negligible[8] |
Table 2: m-Chlorophenylpiperazine (mCPP) - Receptor Binding and Functional Profile
| Target | Binding Affinity (Ki, nM) | Functional Activity |
| Serotonin Receptors | ||
| 5-HT1A | 18.9 | Antagonist / Weak Partial Agonist[7] |
| 5-HT1B | High Affinity | Agonist[1] |
| 5-HT2A | 32.1 | Partial Agonist / Antagonist[1][9] |
| 5-HT2B | 28.8 | Antagonist[1][10] |
| 5-HT2C | 3.4 | Partial Agonist[1][10] |
| Monoamine Transporters | ||
| Serotonin (SERT) | High Affinity | Inhibitor / Releasing Agent[1] |
Key Functional Differences in Signaling Pathways
While both compounds interact with the serotonergic system, their functional outcomes differ significantly, particularly at the 5-HT2 receptor subtypes.
-
5-HT1A Receptor: Both this compound and mCPP demonstrate antagonistic properties at 5-HT1A receptors in vivo, with the potential for weak partial agonism.[7] Their binding affinities are comparable in the low nanomolar range.[7]
-
5-HT2A Receptor: Both compounds act as antagonists at the 5-HT2A receptor.[5][8] This action is a hallmark of the Serotonin Antagonist and Reuptake Inhibitor (SARI) class of antidepressants, to which this compound and its analogue trazodone belong.[4][8][11]
-
5-HT2B vs. 5-HT2C Receptors: The most striking functional divergence is seen at the 5-HT2B and 5-HT2C receptors. mCPP acts as an antagonist at the human 5-HT2B receptor while functioning as a partial agonist at the human 5-HT2C receptor.[1][10] This agonism at 5-HT2C receptors is thought to mediate many of mCPP's clinical effects, including anxiety and appetite suppression.[1][12]
Visualizing Key Pathways and Processes
To better illustrate the relationships and mechanisms discussed, the following diagrams are provided.
Caption: Metabolic conversion of this compound to mCPP.
Caption: Agonist signaling pathway of mCPP at the 5-HT2C receptor.
Experimental Protocols
The data presented in this guide are derived from various functional assays. Below are detailed methodologies for two key types of experiments used to characterize these compounds.
Radioligand Binding Assay (for Determining Binding Affinity, Ki)
This in vitro assay quantifies the affinity of a compound for a specific receptor.
-
Objective: To determine the inhibition constant (Ki) of this compound and mCPP for various target receptors (e.g., 5-HT1A, 5-HT2A).
-
Materials:
-
Cell membranes prepared from tissue or cell lines expressing the receptor of interest.
-
A specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).[7]
-
Test compounds (this compound, mCPP) at various concentrations.
-
A non-specific binding control (a high concentration of a non-labeled ligand).
-
Incubation buffer, glass fiber filters, and a scintillation counter.
-
-
Procedure:
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding, or non-specific control) are combined in assay tubes.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set time to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Filters are washed quickly with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Caption: Workflow for a typical Radioligand Binding Assay.
In Vivo Reciprocal Forepaw Treading (RFT) Assay (for 5-HT1A Functional Activity)
This in vivo behavioral assay is used to differentiate between 5-HT1A agonist and antagonist activity in rats.[7]
-
Objective: To determine if this compound and mCPP act as 5-HT1A agonists (by inducing RFT) or antagonists (by blocking 8-OH-DPAT-induced RFT).[7]
-
Animal Model: Reserpinized rats. Reserpine is used to deplete endogenous monoamines, creating a sensitized state to test receptor function more directly.
-
Procedure:
-
Pre-treatment: Rats are pre-treated with reserpine (e.g., 1.0 mg/kg, SC) to deplete serotonin stores.[7]
-
Drug Administration:
-
Antagonist Test: A known 5-HT1A agonist, 8-OH-DPAT (e.g., 1.0 mg/kg, SC), is administered to induce the RFT behavior. The test compounds (this compound or mCPP) are given at various doses (IP) prior to the 8-OH-DPAT challenge to assess their ability to block the behavior.[7]
-
Agonist Test: In a separate group of reserpinized rats (non-challenged), the test compounds are administered alone to see if they can elicit RFT, which would indicate agonist activity.[7]
-
-
Behavioral Scoring: Following drug administration, rats are observed for a set period, and the presence and frequency of reciprocal forepaw treading are scored.
-
Data Analysis:
-
For the antagonist test, the dose of the test compound that inhibits the 8-OH-DPAT-induced RFT by 50% (ID50) is calculated.[7]
-
For the agonist test, the level of RFT produced by the test compound is compared to a saline control.
-
-
-
Results Interpretation: In studies using this protocol, both this compound and mCPP were found to inhibit 8-OH-DPAT-induced RFT, indicating a predominant antagonist activity at 5-HT1A receptors in the central nervous system.[7]
References
- 1. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. This compound hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Metabolism of m-CPP, trazodone, nefazodone, and this compound: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trazodone - Wikipedia [en.wikipedia.org]
- 5. This compound | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m-Chlorophenylpiperazine (mCPP) is an antagonist at the cloned human 5-HT2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of In Vitro Findings for Etoperidone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro pharmacological findings for Etoperidone, a phenylpiperazine antidepressant. Given the limited availability of direct independent replication studies for this compound, this document compiles and compares data from various published sources to offer a comprehensive overview of its receptor binding profile and mechanism of action. Data for its principal active metabolite, meta-chlorophenylpiperazine (mCPP), is also included due to its significant contribution to the overall pharmacological effect. For comparative context, data for the structurally related drugs, Trazodone and Nefazodone, are also presented.
Data Presentation: Comparative Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki or Kd in nM) of this compound and its metabolite mCPP for key neurotransmitter receptors. Data from different studies are presented to provide an overview of the available findings. It is important to note that variations in experimental conditions across different laboratories can contribute to differences in reported values.
Table 1: this compound In Vitro Receptor Binding Affinities (Ki/Kd in nM)
| Receptor Subtype | This compound Ki/Kd (nM) | Reference |
| 5-HT1A | 20.2 (Ki) | [1] |
| 5-HT2 | 36 (Kd) | |
| α1-Adrenergic | 38 (Kd) | |
| α2-Adrenergic | 570 (Kd) |
Table 2: m-Chlorophenylpiperazine (mCPP) In Vitro Receptor Binding Affinities (Ki/IC50 in nM)
| Receptor Subtype | mCPP Ki/IC50 (nM) | Reference |
| 5-HT1A | 18.9 (Ki) | [1] |
| 5-HT1B | ~100-1300 (IC50) | [2] |
| 5-HT1D | ~100-1300 (IC50) | [2] |
| 5-HT2A | 32.1 (Ki) | [3] |
| 5-HT2B | 28.8 (Ki) | [3] |
| 5-HT2C | 3.4 (Ki) | [3] |
| 5-HT3 | ~360-1300 (IC50) | [2] |
| α1-Adrenergic | ~2500-24000 (IC50) | [2] |
| α2-Adrenergic | 570 (IC50) | [2] |
| Dopamine D2 | >10,000 (Ki) | [4] |
| Serotonin Transporter (SERT) | 230 (IC50) | [5] |
Table 3: Comparative In Vitro Receptor Binding Affinities (Ki in nM) of Related Phenylpiperazine Antidepressants
| Receptor Subtype | Trazodone Ki (nM) | Nefazodone Ki (nM) |
| 5-HT1A | 23.6 | - |
| 5-HT2A | High Affinity | High Affinity |
| α1-Adrenergic | High Affinity | High Affinity |
| α2-Adrenergic | Moderate Affinity | Moderate Affinity |
| Serotonin Transporter (SERT) | Moderate Affinity | Weak Inhibitor |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of in vitro findings. Below are generalized methodologies for key binding assays based on the reviewed literature.
Radioligand Receptor Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and its metabolites for target receptors.
General Protocol:
-
Membrane Preparation:
-
Tissue Source: Specific brain regions (e.g., cerebral cortex for 5-HT1A) from animal models (e.g., rats) or cultured cells expressing the human recombinant receptor of interest are homogenized in an appropriate buffer (e.g., Tris-HCl).[1]
-
Centrifugation: The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Reaction Mixture: A defined amount of membrane protein is incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound (this compound or mCPP).[1]
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10][11]
-
Neurotransmitter Transporter Uptake Assays
These functional assays measure the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.
Objective: To determine the potency of this compound and its metabolites in inhibiting serotonin, norepinephrine, or dopamine transporters.
General Protocol:
-
Cell Culture:
-
Cell Lines: Human embryonic kidney (HEK) 293 cells or other suitable cell lines stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured under standard conditions.
-
-
Uptake Assay:
-
Plating: Cells are seeded in multi-well plates and allowed to adhere.
-
Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the test compound (this compound or mCPP) in a physiological buffer.
-
Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [3H]serotonin, [3H]norepinephrine, or [3H]dopamine) is added to initiate the uptake reaction.
-
Incubation: The cells are incubated for a short period at a controlled temperature (e.g., 37°C).
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
-
Data Analysis:
-
Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined by non-linear regression analysis.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key concepts related to the in vitro evaluation of this compound.
Caption: Simplified signaling pathway of this compound and its active metabolite mCPP.
Caption: General experimental workflow for a radioligand receptor binding assay.
Caption: Logical relationship of this compound's interaction with various molecular targets.
References
- 1. This compound, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nefazodone - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. scielo.br [scielo.br]
- 11. cdn-links.lww.com [cdn-links.lww.com]
A Comparative Guide to the Pharmacokinetic Profiles of Etoperidone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the atypical antidepressant Etoperidone and its structurally related derivatives, Trazodone and Nefazodone. All three compounds belong to the phenylpiperazine class and share a common metabolic pathway, leading to the formation of the active metabolite meta-chlorophenylpiperazine (mCPP).[1][2] Understanding the nuances in their absorption, distribution, metabolism, and excretion is crucial for drug development and clinical application.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for this compound, Trazodone, Nefazodone, and their principal active metabolites. These values have been compiled from various human studies and represent the most cited data.
Table 1: Pharmacokinetic Profiles of Parent Compounds
| Parameter | This compound | Trazodone | Nefazodone |
| Bioavailability (%) | ~12 (highly variable) | ~65 (fasting), up to 100 | ~20 (variable) |
| Time to Peak (Tmax) (h) | 1.4 - 4.8 | ~1 (fasting), ~2 (fed) | ~1 |
| Half-life (t½) (h) | ~21.7 | 5 - 9 (terminal phase) | 2 - 4 |
| Volume of Distribution (Vd) (L/kg) | 0.23 - 0.69 | ~0.84 | 0.22 - 0.87 |
| Clearance (CL) (L/h) | ~0.06 | ~5.3 | Not consistently reported |
| Protein Binding (%) | Extensive | 89 - 95 | >99 |
Table 2: Pharmacokinetic Profiles of Major Active Metabolites
| Metabolite | Parent Drug(s) | Bioavailability (%) | Time to Peak (Tmax) (h) | Half-life (t½) (h) |
| m-chlorophenylpiperazine (mCPP) | This compound, Trazodone, Nefazodone | 12 - 84 (highly variable) | Delayed after parent drug administration | 4 - 14 |
| Hydroxynefazodone | Nefazodone | Not directly administered | Similar to Nefazodone | 1.5 - 4 |
| Triazoledione | Nefazodone | Not directly administered | Not specified | ~18 |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above relies on robust clinical trial designs and sensitive bioanalytical methods.
Human Pharmacokinetic Study Protocol (Oral Administration)
A typical experimental protocol for a single-dose, crossover bioavailability study in healthy human volunteers would adhere to the principles of Good Clinical Practice (GCP) as outlined by the International Council for Harmonisation (ICH) and guidelines from regulatory bodies like the FDA.[3][4][5][6][7][8][9][10][11][12]
1. Study Design:
-
Design: A randomized, open-label, two-period, two-sequence, crossover design is commonly employed.
-
Subjects: A cohort of healthy adult volunteers (typically 18-55 years old) who have provided informed consent. Subjects undergo a thorough medical screening to ensure they meet the inclusion and exclusion criteria.
-
Treatment: In each period, subjects receive a single oral dose of the test drug (e.g., this compound) or a reference compound, separated by a washout period of sufficient duration (at least 5-7 half-lives of the drug and its major metabolites) to prevent carry-over effects.
-
Conditions: The study is typically conducted under fasting conditions (overnight fast of at least 10 hours). For some drugs, a fed-state study may also be conducted to assess the impact of food on absorption.
2. Dosing and Sample Collection:
-
A standardized dose of the drug is administered with a specified volume of water.
-
Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) at predefined time points. A typical sampling schedule includes a pre-dose sample (0 hours) and multiple post-dose samples (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.
3. Bioanalytical Method:
-
Method: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods for the quantitative determination of the parent drug and its metabolites in plasma.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.
-
Chromatography: The extracted samples are injected into an HPLC system equipped with a suitable analytical column (e.g., C8 or C18 reversed-phase). The mobile phase composition is optimized to achieve good separation of the analytes.
-
Detection: A UV detector (for HPLC) or a tandem mass spectrometer (for LC-MS/MS) is used for detection and quantification. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Validation: The bioanalytical method is fully validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.
4. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t½: Elimination half-life.
-
CL/F: Apparent total body clearance.
-
Vd/F: Apparent volume of distribution.
-
Visualizations
Signaling Pathways and Metabolic Relationships
The following diagrams illustrate the key pharmacological interactions and the metabolic relationship between this compound and its derivatives.
Caption: Receptor binding profiles of this compound and its derivatives.
Caption: Metabolic pathway of this compound and its derivatives.
Caption: Experimental workflow for a human pharmacokinetic study.
References
- 1. Metabolism of m-CPP, trazodone, nefazodone, and this compound: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ICH E6 Good clinical practice - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Federal Register :: Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability [federalregister.gov]
- 5. advisory.avalerehealth.com [advisory.avalerehealth.com]
- 6. fda.gov [fda.gov]
- 7. qualio.com [qualio.com]
- 8. ipqpubs.com [ipqpubs.com]
- 9. fda.gov [fda.gov]
- 10. ctti-clinicaltrials.org [ctti-clinicaltrials.org]
- 11. The revamped Good Clinical Practice E6(R3) guideline: Profound changes in principles and practice! - PMC [pmc.ncbi.nlm.nih.gov]
- 12. E6(R3) Good Clinical Practice (GCP) | FDA [fda.gov]
Side-by-side analysis of Etoperidone's and trazodone's effects on sleep architecture
Aimed at researchers, scientists, and drug development professionals, this guide provides a side-by-side analysis of the effects of etoperidone and its close structural analog, nefazodone, compared with the widely studied antidepressant, trazodone, on the intricate stages of sleep. This comparison is supported by experimental data from clinical trials and outlines the methodologies employed in these studies.
This compound and trazodone, both serotonin antagonist and reuptake inhibitors (SARIs), are recognized for their sedative properties, leading to their off-label use in the management of insomnia. Their impact on sleep architecture, the cyclical pattern of sleep stages, is of significant interest for understanding their therapeutic and side-effect profiles. Due to the limited availability of direct studies on this compound's effects on sleep, this guide incorporates data from studies on nefazodone, a closely related phenylpiperazine antidepressant that shares structural and pharmacological similarities with this compound.
Mechanism of Action and Influence on Sleep
The sedative effects of both trazodone and the this compound-nefazodone class are primarily attributed to their potent blockade of serotonin 5-HT2A receptors and histamine H1 receptors.[1][2][3] Antagonism of these receptors is associated with a decrease in sleep latency and an increase in slow-wave sleep (SWS), the deepest and most restorative stage of sleep.[1][3]
dot
Side-by-Side Comparison of Effects on Sleep Architecture
The following tables summarize the quantitative effects of trazodone and nefazodone (as a proxy for this compound) on key sleep parameters as measured by polysomnography (PSG) in various clinical studies. It is important to note that direct comparative trials are scarce, and the data presented is synthesized from separate studies, which may have differing patient populations and methodologies.
Table 1: Effects on Non-Rapid Eye Movement (NREM) Sleep
| Parameter | Trazodone | Nefazodone (as this compound proxy) |
| Sleep Latency | Decreased[1] | Decreased[4][5] |
| Stage 1 Sleep (%) | Decreased[3] | Decreased[1][5] |
| Stage 2 Sleep (%) | Increased[1] | Increased[1] |
| Slow-Wave Sleep (SWS; Stages 3 & 4) (%) | Increased[1][3] | No significant change or slight decrease[4][6] |
| Number of Awakenings | Decreased[7] | Decreased[7] |
| Sleep Efficiency (%) | Increased[4] | Increased[4][5][7] |
Table 2: Effects on Rapid Eye Movement (REM) Sleep
| Parameter | Trazodone | Nefazodone (as this compound proxy) |
| REM Sleep (%) | No significant change or slight decrease[3] | No significant change or increased[1][2][7] |
| REM Latency | No significant change or slightly increased[3] | No significant change or decreased[1][7] |
Experimental Protocols
The data presented in this guide are primarily derived from randomized, double-blind, placebo-controlled clinical trials involving patients with depression or primary insomnia. The gold-standard method for assessing sleep architecture in these studies is overnight polysomnography (PSG).
dot
A typical PSG study involves the following:
-
Participant Recruitment: Patients meeting specific criteria for conditions like major depressive disorder or primary insomnia are recruited for the studies.[4][6][7]
-
Baseline Assessment: Participants undergo an initial overnight PSG recording to establish their baseline sleep architecture before any intervention.[4][7]
-
Intervention: Participants are randomly assigned to receive either the active drug (trazodone or nefazodone) or a placebo over a specified period, which can range from a single dose to several weeks of treatment.[2][7][8]
-
Polysomnographic Monitoring: During the study nights, multiple physiological parameters are continuously monitored, including:
-
Electroencephalogram (EEG) to measure brain wave activity and determine sleep stages.
-
Electrooculogram (EOG) to record eye movements, crucial for identifying REM sleep.
-
Electromyogram (EMG) to monitor muscle activity, particularly chin muscle tone which is suppressed during REM sleep.
-
-
Data Analysis: The recorded PSG data is scored by trained technicians to quantify various sleep parameters, including the duration and percentage of each sleep stage, sleep latency, REM latency, number of awakenings, and overall sleep efficiency.[4][7] Statistical analyses are then performed to compare the changes in these parameters between the drug and placebo groups.
Discussion and Conclusion
Trazodone consistently demonstrates an ability to decrease sleep latency and increase slow-wave sleep, which aligns with its known sedative effects.[1][3] Its impact on REM sleep appears to be less pronounced.
Data from studies on nefazodone, used here as a proxy for this compound, also show improvements in sleep continuity, with decreased sleep latency and awakenings, and increased sleep efficiency.[4][5][7] However, its effect on slow-wave sleep is not as consistently reported as with trazodone, with some studies showing no significant change or even a decrease.[4][6] Notably, nefazodone appears to have a minimal effect on REM sleep, with some studies even suggesting an increase.[1][2][7]
The differing effects on slow-wave and REM sleep between trazodone and the nefazodone/etoperidone class may be clinically significant. The increase in restorative slow-wave sleep with trazodone may be particularly beneficial for individuals with insomnia characterized by non-restorative sleep. The neutral to potentially increasing effect of nefazodone on REM sleep could be an advantage in patient populations where REM suppression is undesirable.
References
- 1. The effects of nefazodone on sleep architecture in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nefazodone and REM sleep: how do antidepressant drugs decrease REM sleep? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Association of Sleep Architecture and Physiology with Depressive Disorder and Antidepressants Treatment [mdpi.com]
- 4. Evaluation of sleep architecture and cyclic alternating pattern rates in depressed insomniac patients treated with nefazodone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of nefazodone on women with seasonal affective disorder: clinical and polysomnographic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nefazodone in primary insomnia: an open pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multicenter, double-blind comparison of the effects of nefazodone and fluoxetine on sleep architecture and quality of sleep in depressed outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of paroxetine and nefazodone on sleep: a placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Etoperidone's antagonistic activity at 5-HT1A receptors
Etoperidone's 5-HT1A Receptor Antagonism: A Comparative Analysis
A comprehensive guide for researchers validating the antagonistic activity of this compound at the 5-HT1A receptor, with a comparative analysis against other known antagonists.
This guide provides an objective comparison of this compound's performance as a 5-HT1A receptor antagonist against other well-established compounds. It includes quantitative data from binding affinity and functional assays, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support researchers in the fields of pharmacology and drug development.
Comparative Analysis of 5-HT1A Receptor Antagonists
This compound exhibits a moderate affinity for the 5-HT1A receptor, with a reported Ki value of 20.2 nM.[1] Its antagonistic properties have been demonstrated in both in vitro and in vivo studies.[1] To provide a comprehensive understanding of its performance, this guide compares this compound with its structurally related antidepressant, trazodone, its major metabolite, m-chlorophenylpiperazine (mCPP), and other well-characterized 5-HT1A receptor antagonists such as WAY-100635, pindolol, and spiperone.
WAY-100635 is a highly potent and selective 5-HT1A receptor antagonist, often used as a benchmark in research, with a Ki value of approximately 0.39 nM to 0.84 nM.[2][3] Pindolol, a non-selective beta-blocker, also displays antagonistic activity at 5-HT1A receptors with a Ki of around 6.4 nM to 8.9 nM.[4] Spiperone, a neuroleptic agent, is another compound known to act as an antagonist at 5-HT1A receptors.[5][6]
| Compound | Ki (nM) at 5-HT1A Receptor | Receptor Type | Notes |
| This compound | 20.2 | Antagonist | Atypical antidepressant.[1] |
| Trazodone | 23.6 | Partial Agonist/Antagonist | Structurally similar to this compound.[1][7][8] |
| m-CPP | 18.9 | Partial Agonist/Antagonist | Active metabolite of this compound and trazodone.[1][9][10] |
| WAY-100635 | 0.39 - 0.84 | Silent Antagonist | Potent and selective research tool.[2][3] |
| Pindolol | 6.4 - 8.9 | Partial Agonist/Antagonist | Also a non-selective beta-blocker.[4] |
| Spiperone | Not specified in provided results | Inverse Agonist/Antagonist | Also a dopamine D2 receptor antagonist.[5][6][11] |
Note: The antagonistic activity of some compounds, like trazodone and pindolol, can be complex, with some studies suggesting they may act as partial agonists depending on the experimental conditions.[1][4][7][8]
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound, such as this compound, for the 5-HT1A receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Biological Material: Rat cerebral cortical synaptosomes or Chinese Hamster Ovary (CHO) cells stably expressing human 5-HT1A receptors.[1][4]
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist radioligand).[1]
-
Test Compounds: this compound and comparator drugs.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid.
-
Glass fiber filters (GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex or harvest CHO cell membranes expressing the 5-HT1A receptor. Centrifuge the homogenate and resuspend the pellet in assay buffer. Determine the protein concentration of the membrane preparation.[12]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Membrane preparation (typically 50-100 µg of protein).
-
A fixed concentration of [3H]8-OH-DPAT (e.g., 1 nM).
-
A range of concentrations of the test compound (e.g., from 1 pM to 10 µM).
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin or WAY-100635).
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a specified time (e.g., 60 minutes) to reach equilibrium.[12][13]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[12][14]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for 5-HT1A Receptor Antagonism ([35S]GTPγS Binding Assay)
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation. Antagonists will block the agonist-induced increase in [35S]GTPγS binding.
Materials:
-
Biological Material: Membranes from cells expressing 5-HT1A receptors (e.g., CHO-h5-HT1A).[4]
-
Agonist: 5-HT or 8-OH-DPAT.
-
Antagonist: this compound and comparator drugs.
-
Radioligand: [35S]GTPγS.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
GDP: Guanosine diphosphate.
Procedure:
-
Membrane Preparation: Prepare membranes from cells expressing the 5-HT1A receptor as described in the binding assay protocol.
-
Pre-incubation: Pre-incubate the membranes with the antagonist (this compound or comparators) for a defined period (e.g., 15-30 minutes) at 30°C.
-
Assay Initiation: Initiate the binding reaction by adding a mixture containing the agonist (e.g., 5-HT), GDP, and [35S]GTPγS.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Counting and Analysis: Measure the radioactivity on the filters using a scintillation counter. The antagonist's potency is determined by its ability to inhibit the agonist-stimulated [35S]GTPγS binding. The results are typically expressed as the IC50 value for the antagonist.
Visualizations
References
- 1. This compound, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the serotonin1A receptor antagonist activity of WAY-100135 and spiperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological evidence that spiperone is an antagonist of 5-HT1A receptors in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of m-CPP, trazodone, nefazodone, and this compound: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the constitutive activity of human 5-HT1A receptors by the inverse agonist, spiperone but not the neutral antagonist, WAY 100,635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
A comparative study of the in vivo pharmacology of Etoperidone and mCPP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vivo pharmacology of Etoperidone and its primary active metabolite, meta-chlorophenylpiperazine (mCPP). The following sections present a comprehensive overview of their receptor binding affinities, pharmacokinetic profiles, and in vivo behavioral effects, supported by experimental data and detailed methodologies.
Introduction
This compound is an atypical antidepressant that is extensively metabolized in vivo to form mCPP.[1][2] Consequently, the pharmacological activity of this compound is largely attributed to mCPP.[2] Both compounds interact with a range of serotonergic and adrenergic receptors, but with distinct profiles that elicit different behavioral outcomes. This guide aims to delineate these differences to aid in the understanding of their individual and combined pharmacological effects.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (Ki, nM) | mCPP (Ki, nM) |
| Serotonin Receptors | ||
| 5-HT1A | 20.2[3] | 18.9[3] |
| 5-HT2A | 36 | 32.1[4] |
| 5-HT2B | - | 28.8[4] |
| 5-HT2C | - | 3.4[4] |
| SERT | 890 | 230 (IC50)[5] |
| Adrenergic Receptors | ||
| α1 | 38 | - |
| α2 | 570 | - |
| Dopamine Receptors | ||
| D2 | 2300 | >10,000[6] |
| Histamine Receptors | ||
| H1 | 3100 | - |
Note: A lower Ki value indicates a higher binding affinity. Dashes indicate data not available from the searched sources.
Table 2: Comparative In Vivo Behavioral Effects
| Behavioral Assay | This compound | mCPP | Animal Model |
| 5-HTP-induced Head Twitch | Inhibition (ED50 = 2.29 mg/kg i.p.)[7] | No inhibition[8] | Rats[7] / Mice[8] |
| 8-OH-DPAT-induced Reciprocal Forepaw Treading | Inhibition (ID50 = 17.4 mg/kg i.p.)[3] | Inhibition (ID50 = 13.4 mg/kg i.p.)[3] | Reserpinized Rats[3] |
| General Behavior | Sedation, signs of α-adrenergic blockade[8] | Head shakes, signs of serotoninergic stimulation[8] | Rats[8] |
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | mCPP | Species |
| Bioavailability | Highly variable, can be as low as 12% | 12% to 84% (oral in humans)[9] | Humans |
| Elimination Half-life (t½) | - | 2.6 to 6.1 hours (oral in humans)[9] | Humans |
| Metabolism | Extensively metabolized, primarily by CYP3A4, to form mCPP and other metabolites.[2][10] | Metabolized by CYP2D6.[4] | Humans |
Note: Direct comparative pharmacokinetic studies in the same species and under the same conditions are limited. The data presented is compiled from different sources.
Experimental Protocols
5-HTP-induced Head Twitch Test in Rodents
This test is a behavioral model used to assess 5-HT2A receptor agonism.
-
Animals: Male mice or rats are used for this assay.
-
Acclimation: Animals are allowed to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration:
-
The test compound (this compound or mCPP) or vehicle is administered intraperitoneally (i.p.).
-
After a predetermined pretreatment time, L-5-hydroxytryptophan (5-HTP), a serotonin precursor, is administered to induce head twitches.
-
-
Observation: Immediately after 5-HTP administration, animals are placed individually in observation chambers.
-
Scoring: The number of head twitches (rapid, side-to-side head movements) is counted for a defined period, typically 30 minutes.
-
Data Analysis: The ED50, the dose of the drug that causes a 50% reduction in the number of head twitches compared to the vehicle-treated group, is calculated.
8-OH-DPAT-induced Reciprocal Forepaw Treading in Rats
This behavioral model is used to assess the functional activity at 5-HT1A receptors.
-
Animals: Male rats are used.
-
Pre-treatment: To enhance the serotonergic response, rats are pretreated with reserpine (1.0 mg/kg, s.c.), which depletes monoamine stores, 18-24 hours before the test.
-
Drug Administration:
-
The test compound (this compound or mCPP) or vehicle is administered intraperitoneally (i.p.).
-
Following the pretreatment period with the test compound, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a selective 5-HT1A receptor agonist, is administered subcutaneously (s.c.) to induce reciprocal forepaw treading.
-
-
Observation: Animals are placed in a clear observation cage.
-
Scoring: The presence and intensity of reciprocal forepaw treading (alternating movements of the forepaws) are scored at regular intervals for a specific duration.
-
Data Analysis: The ID50, the dose of the drug that inhibits the 8-OH-DPAT-induced response by 50%, is determined.[3]
Mandatory Visualization
Metabolic conversion of this compound to its active metabolite, mCPP.
Comparative interaction of this compound and mCPP with key serotonin receptors.
A generalized workflow for in vivo behavioral pharmacology studies.
References
- 1. behaviorcloud.com [behaviorcloud.com]
- 2. Metabolism of m-CPP, trazodone, nefazodone, and this compound: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of this compound, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative pharmacological study of trazodone, this compound and 1-(m-chlorophenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatic in Vitro Metabolism of this compound, an Antidepressant Drug, in the Rat and Human|Airiti Library 華藝線上圖書館 [airitilibrary.com]
Safety Operating Guide
Proper Disposal of Etoperidone: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of etoperidone, a phenylpiperazine-substituted triazole derivative used in research settings. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to environmental contamination and potential harm to ecosystems. Therefore, all personnel handling this compound must be familiar with and strictly follow the disposal protocols outlined below.
Waste Classification and Handling
Before disposal, it is crucial to determine the appropriate waste classification for this compound and any contaminated materials.
-
Hazardous Waste Determination: Based on its acute aquatic toxicity, this compound waste should be managed as hazardous waste.[1] Generators of this waste are responsible for correctly designating it according to the Resource Conservation and Recovery Act (RCRA) and any state or local regulations.[2][3]
-
Segregation: this compound waste must be segregated from non-hazardous waste streams. It should be collected in dedicated, properly labeled hazardous waste containers.[4] The containers should be clearly marked with "Hazardous Waste" and the specific chemical name.
Step-by-Step Disposal Procedure
The following steps outline the standard operating procedure for the disposal of this compound and associated waste materials in a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.[5]
-
Containment: Collect all unused or expired this compound, as well as any materials contaminated with it (e.g., pipette tips, vials, gloves), in a designated hazardous waste container.[4] This container should be compatible with the chemical and sealable to prevent leaks or spills.[5]
-
Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the name "this compound," and the accumulation start date.
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[5] Follow all institutional guidelines for the storage of hazardous waste.
-
Professional Disposal: Arrange for the pickup and disposal of the this compound waste through a licensed hazardous waste management company.[1][6] These companies are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations.[4] The primary method for the final treatment of pharmaceutical waste is incineration at a permitted facility.[7]
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of, including manifests provided by the waste management company. This documentation is crucial for regulatory compliance and audits.[4][8]
Note: Under no circumstances should this compound be flushed down the drain or disposed of in regular trash.[1]
Quantitative Data on Pharmaceutical Waste
| Parameter | Concentration Range in Surface Waters | Acute Toxicity (LC50/EC50) for Aquatic Organisms | Chronic Toxicity (NOEC) for Aquatic Organisms |
| Antidepressants | ng/L to µg/L | 0.1 - 10 mg/L | 0.01 - 1 mg/L |
| Antipsychotics | ng/L to µg/L | 1 - 100 mg/L | 0.1 - 10 mg/L |
| Anxiolytics (e.g., Oxazepam) | Detected in rivers globally | Varies by species | Potential for effects at low concentrations |
Data compiled from various environmental studies on psychiatric pharmaceuticals. Specific values can vary significantly based on the compound and the test species.
Experimental Protocols Cited
The disposal procedures outlined in this document are based on established best practices for laboratory safety and hazardous waste management, as mandated by regulatory bodies such as the Environmental Protection Agency (EPA).[9] The core experimental protocol is the legally required hazardous waste disposal process, which involves segregation, containment, and destruction via incineration by a licensed facility.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for this compound disposal and the potential environmental consequences of improper handling.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Potential environmental pathways of improperly disposed this compound.
References
- 1. This compound|52942-31-1|MSDS [dcchemicals.com]
- 2. safemgt.com [safemgt.com]
- 3. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. Medical Waste Management Program [cdph.ca.gov]
- 8. medprodisposal.com [medprodisposal.com]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling Etoperidone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Etoperidone. The following procedures are designed to ensure safe operational use and proper disposal.
Hazard Identification
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. The full toxicological properties of this material have not been completely investigated, so it is essential to use procedures that prevent direct contact with the skin or eyes and to avoid inhalation[2].
Primary Hazards:
-
Acute Oral Toxicity: Harmful if ingested[1].
-
Environmental Hazard: Very toxic to aquatic life, with long-term consequences[1].
-
Inhalation/Contact: Avoid inhaling dust or aerosols and prevent contact with skin and eyes[1][2].
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| Equipment | Specifications | Rationale |
| Eye Protection | Safety glasses and chemical goggles if splashing is possible[2]. | To protect eyes from splashes and airborne particles. |
| Hand Protection | Appropriate protective gloves. Consider double-gloving[2][3]. | To prevent skin contact and absorption. Thicker gloves generally offer better protection[4]. |
| Body Protection | A protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs[2][3]. | To minimize skin contact with the chemical[2]. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode[2]. | To prevent inhalation of airborne particles, especially where ventilation is inadequate. |
Step-by-Step Handling Protocol
Adherence to a strict protocol is essential for minimizing risk during the handling of this compound.
3.1. Preparation and Engineering Controls
-
Designated Area: Conduct all work in a designated area, such as a chemical fume hood or a room with adequate general or local exhaust ventilation to control airborne concentrations[2].
-
Restricted Access: Prohibit eating, drinking, smoking, and the application of cosmetics in the handling area[3].
-
Gather Materials: Ensure all necessary PPE, handling equipment, and waste containers are readily available before starting work.
3.2. Handling Procedure
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Avoid Dust Formation: Handle this compound carefully to avoid creating dust or aerosols[1].
-
Weighing and Transfer: If transferring the substance, use techniques that minimize the potential for spills or airborne dispersal.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly[1][2]. Remove contaminated clothing immediately and wash it before reuse[2].
3.3. Storage
-
Store this compound in a tightly closed container[2].
-
Keep the container in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents[1][2]. For powder, storage at -20°C is recommended[1].
Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
4.1. Spill Cleanup
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing full PPE, sweep up the spilled material[2].
-
Collect: Place the swept-up material into a suitable, labeled container for disposal[2].
-
Decontaminate: Clean the spill area thoroughly.
4.2. First Aid Measures
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2]. |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes[2]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Call a poison control center or physician[1][2]. |
| Inhalation | Remove the person from exposure and move them to fresh air immediately[2]. |
Operational and Disposal Plan
A systematic approach to the entire lifecycle of the chemical, from receipt to disposal, ensures safety and compliance.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
5.1. Waste Disposal Protocol
-
Segregation: All contaminated materials, including gloves, gowns, and lab consumables, should be treated as hazardous waste.
-
Containment: Place all waste, including unused this compound, into a sealed and clearly labeled container[5]. For household disposal, if no take-back program is available, mix the substance with an undesirable material like coffee grounds or cat litter before sealing it in a plastic bag[5][6].
-
Disposal: Dispose of the container through an approved waste disposal plant or a certified chemical waste handler in accordance with local, state, and federal regulations[1]. Drug take-back programs are the preferred method for disposing of unused medicines[7][8]. Do not flush down the toilet unless specifically instructed to do so on the product labeling[5].
References
- 1. This compound|52942-31-1|MSDS [dcchemicals.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. osha.gov [osha.gov]
- 4. pppmag.com [pppmag.com]
- 5. dea.gov [dea.gov]
- 6. fda.gov [fda.gov]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
